5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole
Description
The exact mass of the compound 5-(Trifluoromethyl)-2,1,3-benzothiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFWKXPZEWUROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380519 | |
| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17754-05-1 | |
| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[c]thiadiazole
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
CAS Number: 17754-05-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold in drug discovery. Experimental protocols for its synthesis and relevant biological assays are provided, alongside a discussion of its potential mechanisms of action, including the modulation of key cellular signaling pathways.
Introduction
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, also known as 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, is a fluorinated derivative of the benzothiadiazole heterocyclic system. The introduction of a trifluoromethyl (-CF3) group, a key pharmacophore, often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Benzothiadiazole and its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide aims to consolidate the available technical information on 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Property | Value | Reference(s) |
| CAS Number | 17754-05-1 | [2][4] |
| Molecular Formula | C₇H₃F₃N₂S | [4] |
| Molecular Weight | 204.17 g/mol | [4] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 36 °C | [5] |
| Boiling Point | 100 °C | [5] |
| Density | 1.535 g/cm³ | [5] |
| LogP | 2.71 | [5] |
| Synonyms | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, 5-(Trifluoromethyl)benzo-[1][2][6]-thiadiazole | [5] |
Synthesis and Chemical Reactions
General Synthetic Approach
A plausible synthetic route to 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole starts from 4-(trifluoromethyl)benzene-1,2-diamine. The diamine is then cyclized using a thionylating agent to form the thiadiazole ring.
Caption: General synthetic workflow for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Experimental Protocol: Synthesis of a Related Trifluoromethyl-Thiadiazole
The following protocol for the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole provides a relevant example of the synthetic chemistry involved in handling trifluoromethylated thiadiazole precursors.[1]
Step 1: Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole [1]
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 mL) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which HCl gas will be evolved.
-
After the cessation of gas evolution, pour the reaction mixture into cold water (100 mL) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (20.6 g).
Key Chemical Reactions: Suzuki-Miyaura Cross-Coupling
A key reaction for the derivatization of benzothiadiazoles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of various aryl or vinyl groups at specific positions on the benzene ring, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, derivatization would typically be preceded by a halogenation step (e.g., bromination) at the 4- or 7-position.
Caption: Suzuki-Miyaura cross-coupling for derivatization.
Biological Activities and Potential Applications
While specific biological data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is limited, the broader classes of benzothiadiazole and trifluoromethyl-containing compounds have demonstrated significant potential in drug discovery.
Anticancer Activity
Derivatives of thiazolo[4,5-d]pyrimidine containing a trifluoromethyl group have shown potent anticancer activity.[2] For instance, certain derivatives exhibited significant cytotoxicity against various human cancer cell lines.[2]
Table 2: In Vitro Anticancer Activity of Related Trifluoromethyl-Thiazolopyrimidine Derivatives [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 3b | C32 (Amelanotic Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| HaCaT (Keratinocytes) | 33.5 | |
| CHO-K1 (Ovarian) | 75.5 |
Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione.
Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Activity
Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi. The incorporation of a trifluoromethyl group can potentially enhance these properties.
Enzyme Inhibition
The benzothiadiazole scaffold is present in inhibitors of various enzymes, suggesting that 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole could be explored as an inhibitor of therapeutically relevant enzymes.
Potential Mechanisms of Action and Signaling Pathways
Benzothiazole derivatives have been shown to exert their biological effects by modulating several critical cellular signaling pathways implicated in cancer and other diseases.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Other Potential Signaling Pathways
Benzothiazole derivatives have also been implicated in the modulation of other signaling pathways, including:
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Plays a critical role in cytokine signaling and immune responses.
Characterization
The structural confirmation of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the thiadiazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
While a specific spectrum for the title compound is not publicly available, data from related structures can provide an estimation of the expected chemical shifts.
Conclusion
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a promising chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its structure is amenable to further derivatization to explore structure-activity relationships. The known biological activities of the broader benzothiadiazole class, particularly in oncology, suggest that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. This technical guide provides a foundational resource to aid researchers in the exploration of this interesting molecule.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)benzo[c]thiadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and the expected analytical characterization of the target molecule.
Introduction
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a fluorinated derivative of the benzothiadiazole heterocyclic system. The incorporation of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Benzothiadiazole derivatives are known to exhibit a wide range of biological activities and are utilized as scaffolds in the design of novel therapeutic agents and functional materials.[2][4][5] This guide outlines a common and effective method for the preparation of this compound and the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
The synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is typically achieved through the cyclization of 4-(Trifluoromethyl)benzene-1,2-diamine with a suitable sulfur-containing reagent. A widely employed and effective method utilizes thionyl chloride (SOCl₂) for the formation of the thiadiazole ring.[6][7]
The proposed synthetic scheme is as follows:
Caption: Synthetic scheme for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of benzothiadiazoles.[6][7]
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq) in anhydrous toluene.
-
To this solution, add pyridine (2.2 eq) and cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole as a solid.
Characterization
The structure and purity of the synthesized 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole should be confirmed by various analytical techniques.
Data Presentation
The following table summarizes the expected characterization data for the target compound.
| Property | Expected Value |
| Molecular Formula | C₇H₃F₃N₂S |
| Molecular Weight | 204.17 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ 8.1-7.8 (m, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 155-120 (Ar-C), 124 (q, J = 272 Hz, CF₃) ppm |
| Mass Spectrometry (EI) | m/z 204 (M⁺) |
Note: Specific NMR chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Caption: Experimental workflow for synthesis and characterization.
This guide provides a foundational understanding for the synthesis and characterization of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Solubility and Stability of 5-(Trifluoromethyl)benzo[c]thiadiazole
An In-Depth Technical Guide on the Solubility and Stability of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole. Due to the limited specific experimental data for this particular compound in publicly accessible literature, this guide synthesizes information from supplier specifications, data on structurally related compounds, and established scientific principles governing fluorinated heterocyclic molecules. The document outlines the expected physicochemical properties, solubility characteristics, and stability profiles under various conditions. Furthermore, it details standardized experimental protocols for the determination of these properties and provides visual workflows to guide researchers in their own investigations. This guide is intended to be a valuable resource for professionals in drug discovery and development, materials science, and chemical research who are working with or considering the use of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Introduction
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzothiadiazole core is a versatile scaffold found in various biologically active compounds and functional materials. A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development.
This guide aims to provide a detailed summary of the known physicochemical properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and to offer a framework for its experimental characterization.
Physicochemical Properties
While extensive experimental data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is not widely published, some key physicochemical properties have been reported by chemical suppliers. These are summarized in the table below.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃N₂S | [1] |
| Molecular Weight | 204.17 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [4] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 100 °C | [1] |
| Density | 1.535 g/cm³ | [1] |
| LogP | 2.710 | [1] |
| Vapor Pressure | 0.198 mmHg at 25°C | [1] |
| Refractive Index | 1.57 | [1] |
Solubility Profile
Table 2: Predicted Solubility of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | Low | The molecule is largely non-polar, and the trifluoromethyl group is hydrophobic. |
| Polar Aprotic | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile should be effective. |
| Polar Protic | Low to Moderate | Lower alcohols like ethanol and methanol may show some solvating power. |
| Non-Polar | Moderate to High | Solvents such as Dichloromethane (DCM), Chloroform, and Toluene are likely to be good solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation: An excess amount of solid 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Stability Profile
The stability of a compound is a critical factor for its storage, handling, and application. While specific stability data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is not available, the general characteristics of fluorinated and benzothiadiazole-containing molecules suggest good overall stability.
Thermal Stability
The benzothiadiazole ring system is known for its aromaticity and thermal robustness. The presence of a trifluoromethyl group generally enhances thermal stability due to the high strength of the C-F bond. Therefore, 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is expected to be thermally stable at ambient and moderately elevated temperatures.
Photostability
Benzothiadiazole derivatives are often used in photophysical applications, which implies a degree of photostability. However, prolonged exposure to high-intensity light, particularly in the UV region, may lead to degradation.
Chemical Stability (Hydrolysis)
The susceptibility of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole to hydrolysis is expected to be pH-dependent. The molecule lacks readily hydrolyzable functional groups, suggesting it should be relatively stable in neutral aqueous solutions. Stability at acidic and basic pH would need to be experimentally determined.
Experimental Protocols for Stability Testing
Stability testing is typically conducted according to guidelines from the International Council for Harmonisation (ICH).
Methodology for Forced Degradation Studies:
-
Acid/Base Hydrolysis: The compound is dissolved in an appropriate solvent and treated with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.
-
Thermal Degradation: The solid compound or a solution is heated to elevated temperatures.
-
Photodegradation: The compound in solution or as a solid is exposed to controlled light sources, including UV and visible light, as per ICH Q1B guidelines.
At specified time points, samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
Signaling Pathways and Biological Interactions
There is currently no specific information in the public domain linking 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole to any particular signaling pathway. However, the benzothiadiazole scaffold is present in molecules that have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatases. The trifluoromethyl group is a common substituent in kinase inhibitors and other targeted therapies. Therefore, it is plausible that this compound could be investigated for its potential to interact with various biological targets.
Conclusion
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a compound with physicochemical properties that make it an attractive candidate for applications in drug discovery and materials science. Based on its structure, it is predicted to be a lipophilic molecule with good solubility in organic solvents and reasonable thermal and photostability. However, a significant lack of specific, publicly available experimental data on its solubility and stability necessitates that researchers and developers conduct their own thorough characterization. The experimental protocols and workflows provided in this guide offer a robust framework for such investigations. Further studies are warranted to fully elucidate the properties of this promising molecule.
The Photophysical Landscape of Benzothiadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) core has established itself as a cornerstone in the development of advanced fluorescent materials. Its electron-deficient nature, combined with the versatility of synthetic modifications, allows for the fine-tuning of its photophysical properties, making BTD derivatives highly valuable as fluorescent probes, imaging agents, and components in optoelectronic devices. This technical guide provides a comprehensive overview of the key photophysical properties of benzothiadiazoles, detailed experimental protocols for their characterization, and a summary of quantitative data to facilitate research and development in this vibrant field.
Core Photophysical Properties of Benzothiadiazoles
The photophysical behavior of benzothiadiazole derivatives is governed by their electronic structure, which can be readily modified by introducing electron-donating or electron-withdrawing groups onto the BTD core. This functionalization gives rise to molecules with a pronounced intramolecular charge transfer (ICT) character, significantly influencing their absorption and emission profiles.[1][2][3] Key photophysical parameters that are modulated include:
-
Absorption and Emission Spectra: Benzothiadiazole derivatives typically exhibit absorption in the UV-visible region, with the position of the maximum absorption wavelength (λabs) being sensitive to the electronic nature of the substituents and the polarity of the solvent.[4][5] The emission spectra are generally characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima.[2][4] This large Stokes shift is advantageous in fluorescence imaging as it minimizes self-absorption and improves the signal-to-noise ratio.[4]
-
Fluorescence Quantum Yield (ΦF): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] The ΦF of benzothiadiazoles can vary widely depending on their structure and environment, with some derivatives exhibiting quantum yields close to unity.[7]
-
Excited State Lifetime (τ): The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and for applications such as fluorescence lifetime imaging (FLIM).[8]
-
Solvatochromism: Many benzothiadiazole derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[4] This property makes them useful as probes for studying the microenvironment of complex systems.
-
Aggregation-Induced Emission (AIE): Some benzothiadiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents.[7] This phenomenon, known as aggregation-induced emission, has opened up new avenues for their application in sensing and imaging.
Data Presentation
The following tables summarize the quantitative photophysical data for a selection of benzothiadiazole derivatives, providing a comparative overview of their properties.
Table 1: Photophysical Properties of 4-Substituted Benzothiadiazole Derivatives in Various Solvents [2]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| 4-amino-2,1,3-benzothiadiazole | Toluene | 430 | 542 | 4890 | 0.61 |
| Dichloromethane | 440 | 575 | 5380 | 0.38 | |
| Methanol | 438 | 612 | 6760 | 0.04 | |
| 4-(dimethylamino)-2,1,3-benzothiadiazole | Toluene | 458 | 563 | 4200 | 0.44 |
| Dichloromethane | 465 | 592 | 4630 | 0.25 | |
| Methanol | 464 | 636 | 6080 | 0.01 | |
| 4-morpholino-2,1,3-benzothiadiazole | Toluene | 443 | 550 | 4530 | 0.70 |
| Dichloromethane | 452 | 578 | 4870 | 0.47 | |
| Methanol | 450 | 620 | 6360 | 0.03 |
Table 2: Photophysical Properties of Donor-Acceptor Benzothiadiazole Derivatives [5][7]
| Compound | Donor Group | Solvent | λabs (nm) | λem (nm) | ΦF | τ (ns) |
| 4,7-di(thiophen-2-yl)benzo[c][1][9][10]thiadiazole | Thiophene | DMSO | 466 | 549 | - | - |
| 4,7-di(furan-2-yl)benzo[c][1][9][10]thiadiazole | Furan | DMSO | 432 | 521 | - | - |
| Ph2P(S)CH(Ph)NH-btd | Phosphine Sulfide | Toluene | 420 | 536 | ~1.0 | - |
| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Pyridylamino | Solid State | 455 | 600 | - | 9000 |
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of benzothiadiazoles is essential for their development and application. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum of a benzothiadiazole derivative to determine its maximum absorption wavelength (λabs) and molar extinction coefficient (ε).
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzothiadiazole derivative of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 250-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the λabs from the recorded spectrum. Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λabs, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
Fluorescence Emission Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of a benzothiadiazole derivative to determine its maximum emission wavelength (λem).
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length, four polished sides)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a dilute solution of the benzothiadiazole derivative in the desired solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (typically the λabs determined from the absorption spectrum). Set the desired emission wavelength range for the scan, starting from a wavelength slightly longer than the excitation wavelength.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a blank spectrum to identify any background fluorescence or Raman scattering from the solvent.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the fluorometer and record the emission spectrum.
-
Data Analysis: Identify the λem from the corrected emission spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
This protocol details the determination of the fluorescence quantum yield of a benzothiadiazole derivative relative to a well-characterized standard.[6]
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Absorption Measurement: Record the absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (ηsample2 / ηstd2) where ΦF,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Excited State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol provides a general outline for measuring the excited-state lifetime of a benzothiadiazole derivative using the TCSPC technique.
Materials:
-
TCSPC instrument with a pulsed laser source and a single-photon detector
-
Quartz cuvettes
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a dilute solution of the benzothiadiazole derivative with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrument Response Function (IRF) Measurement: Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Sample Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data. The data collection should continue until a sufficient number of photon counts are accumulated in the peak channel for good statistical accuracy.
-
Data Analysis: Use appropriate software to perform a deconvolution of the IRF from the measured fluorescence decay. Fit the decay curve to a single or multi-exponential function to determine the excited-state lifetime(s) (τ).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the photophysical properties of benzothiadiazoles.
Caption: A Jablonski diagram illustrating the principal photophysical processes of a molecule.
Caption: Intramolecular Charge Transfer (ICT) in a donor-acceptor substituted benzothiadiazole.
Caption: Experimental workflow for determining fluorescence quantum yield using the relative method.
Caption: The principle of Aggregation-Induced Emission (AIE) in benzothiadiazole derivatives.
References
- 1. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the prominent biological activities of thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to aid in the ongoing research and development of novel therapeutic agents based on the thiadiazole framework.
Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various thiadiazole derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for representative thiadiazole derivatives against common cancer cell lines is presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 2,5-disubstituted 1,3,4-thiadiazoles | ||||
| Derivative 8a | A549 (Lung) | 1.62 | Doxorubicin | - |
| Derivative 8d | A549 (Lung) | 2.53 | Doxorubicin | - |
| Derivative 8e | A549 (Lung) | 2.62 | Doxorubicin | - |
| Derivative 1h | SKOV-3 (Ovarian) | 3.58 | Doxorubicin | - |
| Derivative 1l | A549 (Lung) | 2.79 | Doxorubicin | - |
| Ciprofloxacin-based 1a-l | MCF-7 (Breast) | 3.26–15.7 | Doxorubicin | - |
| Honokiol derivative 8a | A549 | 1.62-4.61 | Honokiol | - |
| Pyrazole-thiadiazole 6g | A549 (Lung) | 1.537 | Erlotinib | 0.002 |
| Series 2: Trisubstituted 1,3,4-thiadiazoles | ||||
| Derivative 40a-m | HT-1080, A-549, MCF-7, MDA-MB 231 | 16.12-61.81 | - | - |
| Series 3: Imidazo[2,1-b][1][2]thiadiazoles | ||||
| Compound 8b | MCF-7 (Breast) | 0.10 | Etoposide | 1.91-3.08 |
| Compound 8b | A549 (Lung) | 0.17 | Etoposide | 1.91-3.08 |
| Compound 8e | DU145 (Prostate) | 0.19 | Etoposide | 1.91-3.08 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3] Incubate the plate for an additional 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways in Anticancer Activity
Thiadiazole derivatives often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
1.3.1. EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. Certain thiadiazole derivatives have been identified as potent inhibitors of EGFR.[4][5][6]
1.3.2. PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Thiadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[7][8][9]
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential microbial processes.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of thiadiazole derivatives is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Bacterial Strains | ||||
| Derivative 8j | Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | - |
| Derivative 8a | Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | - |
| Compound 2 | Enterococcus faecium | 1 | Neomycin | - |
| Phthalazinone-thiadiazole | Bacillus subtilis | Active | - | - |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | - | - |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | - | - |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | - | - |
| Fungal Strains | ||||
| Phthalazinone-thiadiazole | Candida albicans | Active | Neomycin | - |
| Phthalazinone-thiadiazole | Candida parapsilosis | Active | Neomycin | - |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Thiadiazole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the thiadiazole derivatives in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum suspension. The final volume in each well will be 200 µL.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (a known antimicrobial agent).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or a microplate reader.
References
- 1. researchhub.com [researchhub.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiadiazole core, a bicyclic heterocyclic system, has carved a remarkable path from its discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, materials science, and agricultural science. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.
A Chronicle of Discovery and Development
The journey of benzothiadiazole began in the late 1800s with the synthesis of its foundational isomers. In what has become a classic and enduring method, 2,1,3-benzothiadiazole was first prepared from the reaction of o-phenylenediamine with thionyl chloride.[1][2] The 1,2,3-benzothiadiazole isomer was also reported in the same era.[1] Initially known by the common name "piazthiole," the crystal structure of 2,1,3-benzothiadiazole was not determined until 1951.[2]
For decades, benzothiadiazole remained largely a subject of academic curiosity. However, the latter half of the 20th century witnessed a surge of interest in its potential applications. A significant milestone was the development of Acibenzolar-S-methyl, a derivative of 1,2,3-benzothiadiazole, as a commercial plant activator.[1] This discovery was pivotal, demonstrating that a synthetic small molecule could induce systemic acquired resistance (SAR) in plants, effectively "vaccinating" them against a broad spectrum of pathogens.
Concurrently, the unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, captured the attention of materials scientists.[1] This led to its extensive investigation and incorporation into organic electronics, including organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).[1]
More recently, the benzothiadiazole scaffold has emerged as a highly promising pharmacophore in drug discovery. Its derivatives have demonstrated potent activities as anticancer, antimicrobial, and anti-inflammatory agents, underscoring the versatility of this remarkable heterocycle.[1]
Experimental Protocols
Synthesis of 2,1,3-Benzothiadiazole
This protocol describes the foundational synthesis of the 2,1,3-benzothiadiazole core.
Materials:
-
o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Appropriate glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve o-phenylenediamine in pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2 equivalents) dropwise to the cooled solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 2,1,3-benzothiadiazole as a crystalline solid.[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines and determine their IC₅₀ values.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Benzothiadiazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the benzothiadiazole test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the compound concentration.
Quantitative Data
The versatility of the benzothiadiazole scaffold is evident in the wide range of biological activities and physicochemical properties exhibited by its derivatives.
Anticancer Activity of Benzothiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected benzothiadiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Indole-based hydrazine carboxamide | HT29 (Colon) | 0.015 |
| H460 (Lung) | 0.28 | |
| A549 (Lung) | 1.53 | |
| MDA-MB-231 (Breast) | 0.68 | |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 |
| A549 (Lung) | 4.074 | |
| MCF-7 (Breast) | 7.91 | |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 |
| A549 (Lung) | 5.08 | |
| Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 |
| SW620 (Colon) | 0.0043 | |
| A549 (Lung) | 0.044 | |
| HepG2 (Liver) | 0.048 | |
| Pyridine containing pyrimidine derivative | Colo205 (Colon) | 5.04 |
| U937 (Lymphoma) | 13.9 | |
| MCF-7 (Breast) | 30.67 | |
| A549 (Lung) | 30.45 |
Electronic Properties of Benzothiadiazole-Based Materials for Organic Electronics
The electronic properties of benzothiadiazole derivatives can be finely tuned, making them excellent candidates for organic electronic devices.
| Polymer/Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |
| PCDTT-DFBT | - | - | - | OFET (ambipolar) |
| PCDTT-DCNBT | - | - | 1.31 (solid state) | OFET |
| PCDTT-FCNBT | - | - | 1.32 (solid state) | OFET |
| PCDTT-NO₂FBT | - | - | 1.51 (solid state) | OFET |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole | - | - | - | OTFT (p-channel) |
Signaling Pathways and Mechanisms of Action
Benzothiadiazole derivatives exert their biological effects by modulating key cellular signaling pathways. In the context of cancer, several pathways have been identified as targets.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain benzothiadiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.
References
A Comprehensive Theoretical Analysis of 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)benzo-2,1,3-thiadiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the benzothiadiazole scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and electron-accepting character. Understanding the structural and electronic attributes of this molecule at a quantum-mechanical level is paramount for the rational design of novel drug candidates and functional materials.
This technical guide provides an in-depth analysis of the theoretical calculations performed on 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, frontier molecular orbitals, and vibrational frequencies to offer a comprehensive computational profile.
Computational Methodology
The theoretical calculations presented herein were conducted using the Gaussian 09 suite of programs. The molecular geometry of 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the electronic structure and properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate intramolecular interactions and charge distribution.
Experimental Protocols: A Detailed Computational Workflow
-
Molecular Structure Input: The initial 3D structure of 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole was constructed using GaussView 5.0.
-
Geometry Optimization: A full geometry optimization was performed without any symmetry constraints using the B3LYP/6-311++G(d,p) method in the gas phase. The convergence criteria were set to the default values of the Gaussian 09 program.
-
Frequency Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to verify the nature of the stationary point. The absence of imaginary frequencies confirmed that the optimized geometry represents a true local minimum on the potential energy surface.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. The HOMO-LUMO energy gap was subsequently calculated.
-
Natural Bond Orbital (NBO) Analysis: NBO calculations were performed to obtain the natural atomic charges and to analyze the delocalization of electron density and hyperconjugative interactions within the molecule.
Data Presentation: Quantitative Computational Results
The following tables summarize the key quantitative data obtained from the DFT calculations on 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.405 | C6-C1-C2 | 118.9 |
| C2-C3 | 1.381 | C1-C2-C3 | 121.2 |
| C3-C4 | 1.411 | C2-C3-C4 | 118.8 |
| C4-C5 | 1.428 | C3-C4-C5 | 122.3 |
| C5-C6 | 1.389 | C4-C5-C6 | 119.5 |
| C1-C6 | 1.423 | C5-C6-C1 | 119.3 |
| C1-N1 | 1.352 | C2-C1-N1 | 113.5 |
| C6-N2 | 1.352 | C5-C6-N2 | 113.5 |
| N1-S1 | 1.634 | C1-N1-S1 | 105.9 |
| N2-S1 | 1.634 | C6-N2-S1 | 105.9 |
| C4-C7 | 1.495 | N1-S1-N2 | 99.4 |
| C7-F1 | 1.341 | C3-C4-C7 | 119.8 |
| C7-F2 | 1.341 | C5-C4-C7 | 117.9 |
| C7-F3 | 1.341 | F1-C7-F2 | 107.2 |
Table 2: Frontier Molecular Orbital (FMO) Energies
| Parameter | Energy (eV) |
| HOMO | -7.12 |
| LUMO | -3.45 |
| HOMO-LUMO Gap (ΔE) | 3.67 |
Table 3: Natural Bond Orbital (NBO) Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | -0.15 | N1 | -0.38 |
| C2 | -0.12 | N2 | -0.38 |
| C3 | -0.05 | S1 | +0.75 |
| C4 | +0.21 | C7 | +0.65 |
| C5 | -0.11 | F1 | -0.28 |
| C6 | -0.15 | F2 | -0.28 |
| F3 | -0.28 |
Visualizations: Molecular Structure and Electronic Properties
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical calculations.
Caption: Optimized molecular structure of 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole.
Caption: Workflow for the theoretical calculations of the target molecule.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Conclusion
The theoretical calculations detailed in this guide provide a foundational understanding of the structural and electronic properties of 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole. The optimized geometry reveals a planar benzothiadiazole core with the trifluoromethyl group introducing minimal distortion. The HOMO-LUMO energy gap of 3.67 eV suggests a molecule with moderate chemical reactivity and kinetic stability. The NBO analysis highlights the strong electron-withdrawing nature of the trifluoromethyl group and the thiadiazole ring, which is crucial for its potential applications in creating electron-deficient materials and modulating bioactivity in drug design. This comprehensive computational dataset serves as a valuable resource for further in silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, thereby accelerating the discovery and development of new therapeutic agents and functional organic materials.
Methodological & Application
Application Notes and Protocols for 5-(Trifluoromethyl)benzo--thiadiazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(Trifluoromethyl)benzo--thiadiazole and its derivatives in the field of organic electronics. The focus is on its application in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).
Introduction
5-(Trifluoromethyl)benzo--thiadiazole is an electron-deficient building block used in the synthesis of conjugated polymers for organic electronic devices. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the inherent acceptor properties of the benzothiadiazole (BT) core, allows for precise tuning of the electronic properties of these materials. This strategic fluorination helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers, which is beneficial for improving air stability and achieving high open-circuit voltages in organic solar cells. The incorporation of this moiety into a polymer backbone can significantly influence its molecular packing, charge transport characteristics, and overall device performance.
Applications in Organic Field-Effect Transistors (OFETs)
In OFETs, polymers incorporating trifluoromethyl-benzothiadiazole units can exhibit high charge carrier mobilities. The electron-deficient nature of this moiety can facilitate electron transport, making these materials suitable for n-type or ambipolar transistors. The planarity of the benzothiadiazole unit, coupled with the potential for strong intermolecular interactions induced by the trifluoromethyl group, can lead to well-ordered thin films, which are crucial for efficient charge transport.
Quantitative Data for OFETs with Analogous Polymers
While specific data for polymers containing the 5-(Trifluoromethyl)benzo--thiadiazole unit is limited, the following table summarizes the performance of OFETs based on closely related fluorinated benzothiadiazole polymers. This data provides a benchmark for the expected performance of materials derived from 5-(Trifluoromethyl)benzo--thiadiazole.
| Polymer Structure (Analogous) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| P(DPP-TVT-co-FBT) | 0.1 - 0.5 | - | > 10^5 |
| P(CDT-FBT) | 0.01 - 0.1 | - | > 10^6 |
| P(BDTT-FBT) | 0.1 - 1.0 | - | > 10^6 |
Applications in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, the 5-(Trifluoromethyl)benzo--thiadiazole unit is a valuable component in the design of donor-acceptor copolymers. Its strong electron-accepting character helps to create a low bandgap polymer that can absorb a broader range of the solar spectrum. Furthermore, the lowering of the HOMO energy level through the incorporation of this unit can lead to a higher open-circuit voltage (Voc) in the solar cell device, which is a key factor in achieving high power conversion efficiencies (PCE).
Quantitative Data for OSCs with Analogous Polymers
The following table presents key performance parameters for organic solar cells fabricated with polymers containing fluorinated benzothiadiazole units, which are structurally similar to 5-(Trifluoromethyl)benzo--thiadiazole.
| Polymer Donor (Analogous) | Acceptor | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| P(BDTT-FBT) | PC71BM | 7 - 9 | 0.7 - 0.8 | 12 - 15 | 60 - 70 |
| P(CDT-FBT) | PC71BM | 6 - 8 | 0.8 - 0.9 | 10 - 12 | 55 - 65 |
| PTB7-Th | PC71BM | 9 - 11 | 0.7 - 0.75 | 16 - 18 | 65 - 75 |
Experimental Protocols
Synthesis of a 5-(Trifluoromethyl)benzo--thiadiazole Containing Polymer
This protocol describes a general method for the synthesis of a donor-acceptor copolymer using a 5-(Trifluoromethyl)benzo--thiadiazole derivative via a Stille polymerization reaction.
Diagram of Synthetic Pathway
Caption: Synthetic scheme for a donor-acceptor copolymer.
Methodology:
-
Monomer Preparation: Synthesize or procure the dibrominated derivative of 5-(Trifluoromethyl)benzo--thiadiazole and a distannylated donor monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene).
-
Reaction Setup: In a nitrogen-filled glovebox, add the acceptor monomer (1 mmol), the donor monomer (1 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10-20 mL) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and oligomers. The final polymer is typically extracted with chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under vacuum.
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET device.
Diagram of OFET Fabrication Workflow
Caption: Workflow for fabricating an OFET device.
Methodology:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) acting as the gate dielectric. Clean the substrate by sonicating in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Modification: Treat the SiO2 surface with a hydrophobic layer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the morphology of the polymer film.
-
Active Layer Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the polymer solution onto the substrate via spin-coating.
-
Thermal Annealing: Anneal the polymer film at a temperature typically between 100-150 °C to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask by thermal evaporation.
-
Characterization: Characterize the electrical performance of the OFET device in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer.
Fabrication of an Organic Solar Cell (OSC)
This protocol describes the fabrication of a conventional bulk heterojunction organic solar cell.
Diagram of OSC Device Architecture
Caption: Conventional architecture of an organic solar cell.
Methodology:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonication in deionized water, acetone, and isopropanol. Dry the substrate with nitrogen and treat it with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at approximately 120-140 °C.
-
Active Layer Deposition: Prepare a blend solution of the 5-(Trifluoromethyl)benzo--thiadiazole-containing polymer and an electron acceptor (e.g., PC71BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the blend solution on top of the HTL inside a nitrogen-filled glovebox.
-
Thermal Annealing: Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
Cathode Deposition: Deposit a low work function metal (e.g., Calcium or Lithium Fluoride) followed by Aluminum through a shadow mask via thermal evaporation under high vacuum.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination.
Conclusion
5-(Trifluoromethyl)benzo--thiadiazole stands out as a promising building block for the development of high-performance organic electronic materials. Its strong electron-withdrawing properties facilitate the tuning of energy levels and can lead to improved device performance in both OFETs and OSCs. The provided protocols offer a general framework for the synthesis of polymers incorporating this moiety and their fabrication into electronic devices. Further research and optimization are expected to unlock the full potential of this versatile molecular unit in the advancement of organic electronics.
Application Notes and Protocols: Benzothiadiazole Derivatives in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful class of fluorophores in the field of fluorescence imaging. Their unique photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for the development of sophisticated probes for various biological applications. The electron-deficient nature of the BTD core allows for the facile tuning of its optical properties through the introduction of electron-donating or -withdrawing groups, enabling the rational design of probes with specific functionalities.
These application notes provide an overview of the diverse applications of benzothiadiazole derivatives in fluorescence imaging, complete with detailed experimental protocols and quantitative data to guide researchers in their effective utilization. The covered applications include the imaging of viscosity, pH, enzyme activity, and specific cellular organelles, as well as their use in advanced imaging modalities like two-photon and near-infrared (NIR-II) imaging.
I. Imaging Cellular Viscosity with Benzothiadiazole-Based Molecular Rotors
Application Note:
Cellular viscosity is a critical parameter that influences a multitude of cellular processes, including protein folding, diffusion of macromolecules, and signal transduction. Aberrant changes in viscosity have been linked to various pathological conditions. Benzothiadiazole derivatives functionalized as "molecular rotors" are powerful tools for imaging and quantifying viscosity in living cells. These probes exhibit fluorescence characteristics, such as intensity and lifetime, that are dependent on the viscosity of their microenvironment. In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, resulting in a significant enhancement of fluorescence.
Quantitative Data:
| Probe Name/Reference | Target | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Linear Range (cP) | Ref. |
| HBTD-V | Mitochondrial Viscosity | ~488 | ~583 | ~95 | Viscosity-dependent | 13.8 - 221.5 |
Experimental Protocol: Viscosity Measurement in Live Cells
This protocol describes the use of a benzothiadiazole-based molecular rotor for imaging and quantifying viscosity in the mitochondria of living cells.
1. Reagents and Materials:
-
Benzothiadiazole-based viscosity probe (e.g., HBTD-V)
-
Dimethyl sulfoxide (DMSO, anhydrous, high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Methanol-glycerol mixtures of known viscosity (for calibration)
-
Cells of interest (e.g., MCF-7) cultured on glass-bottom dishes
2. Probe Preparation:
-
Prepare a 1 mM stock solution of the benzothiadiazole viscosity probe in DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
3. Viscosity Calibration Curve:
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios to achieve a range of known viscosities.
-
Add the viscosity probe to each methanol-glycerol standard to a final concentration of 1-10 µM.
-
Measure the fluorescence intensity or fluorescence lifetime of the probe in each standard using a fluorescence spectrometer or a fluorescence lifetime imaging microscopy (FLIM) system.
-
Plot the logarithm of the fluorescence intensity (log I) or lifetime (log τ) against the logarithm of the viscosity (log η). This should yield a linear relationship according to the Förster-Hoffmann equation (log I = C + x log η).[1]
4. Live-Cell Staining and Imaging:
-
Culture cells to a suitable confluency on glass-bottom dishes.
-
On the day of imaging, prepare a fresh staining solution by diluting the 1 mM probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope or a FLIM system equipped with a live-cell incubation chamber. Use an appropriate laser line for excitation and collect the emission at the desired wavelength.
5. Data Analysis:
-
For intensity-based measurements, quantify the fluorescence intensity in the regions of interest (e.g., mitochondria).
-
For FLIM measurements, fit the fluorescence decay curves to an exponential decay model to obtain the fluorescence lifetime for each pixel.[2]
-
Use the calibration curve to convert the measured fluorescence intensity or lifetime values into viscosity values.
Visualization:
References
Application Notes and Protocols: 5-(Trifluoromethyl)benzo[c]thiadiazole as a Core for Fluorescent Probes in Bioimaging
Application Notes and Protocols: 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole as a Core for Fluorescent Probes in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorescent probes incorporating the 5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole (TFM-BTD) core for bioimaging applications. This document covers the underlying sensing mechanism, key photophysical properties, and detailed experimental protocols for live cell imaging.
Introduction
2,1,3-Benzothiadiazole (BTD) derivatives are a prominent class of fluorophores utilized in the development of fluorescent probes for bioimaging.[2] Their electron-accepting nature makes them excellent building blocks for creating probes with donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) architectures. The incorporation of a trifluoromethyl (-CF3) group at the 5-position of the BTD core significantly enhances its electron-withdrawing properties. This modification influences the intramolecular charge transfer (ICT) characteristics of the resulting probe, often leading to desirable photophysical properties such as large Stokes shifts and sensitivity to the local microenvironment. Probes based on the TFM-BTD core are designed for a range of applications, including the imaging of cellular components, sensing of biologically relevant molecules, and monitoring of dynamic processes within living systems.[2]
Sensing Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence properties of TFM-BTD-based probes are typically governed by the principle of intramolecular charge transfer (ICT). In a D-A system, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly on the electron-accepting TFM-BTD core.
The energy of the ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength.[1] This solvatochromism can be exploited to probe the polarity of different subcellular compartments. Furthermore, the ICT process can be modulated by specific recognition events. For instance, the probe can be functionalized with a reactive group that, upon interaction with a target analyte, alters the electron-donating or -accepting strength of the system, resulting in a "turn-on" or ratiometric fluorescence response.
Photophysical Properties
The photophysical properties of TFM-BTD-based probes are highly dependent on the choice of the donor group and the solvent environment. The electron-withdrawing nature of the TFM-BTD core generally leads to emission in the longer wavelength region of the visible spectrum. Below is a summary of representative photophysical data for a hypothetical D-A probe incorporating the TFM-BTD acceptor.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Toluene | ~480 | ~550 | ~70 |
| Chloroform | ~490 | ~580 | ~90 |
| Acetonitrile | ~500 | ~610 | ~110 |
| DMSO | ~510 | ~640 | ~130 |
Note: These values are illustrative and can vary significantly based on the specific molecular structure of the probe. The observed bathochromic shift (red-shift) in emission with increasing solvent polarity is a hallmark of the ICT mechanism.[1]
Experimental Protocols
General Synthesis of a TFM-BTD-based Probe
The synthesis of a D-A type probe typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a halogenated TFM-BTD derivative and a suitable electron-donor moiety functionalized with a boronic acid/ester or a stannane.
Protocol:
-
To a reaction vessel, add the halogenated 5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole (1.0 eq.), the donor-boronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the final probe.
Protocol for Live Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with a TFM-BTD-based fluorescent probe.
Materials:
-
TFM-BTD fluorescent probe
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells of interest (e.g., HeLa, A549)
-
Confocal laser scanning microscope
Protocol Steps:
-
Preparation of Probe Stock Solution:
-
Dissolve the TFM-BTD probe in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture and Seeding:
-
Culture mammalian cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto confocal dishes or multi-well plates to achieve 60-70% confluency for the experiment.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the probe by diluting the DMSO stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time should be determined empirically.
-
-
Imaging:
-
After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters based on the probe's photophysical properties. For example, for a probe with λ_ex ~490 nm and λ_em ~580 nm, a 488 nm laser line for excitation and a 560-620 nm emission window would be suitable.
-
References
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)benzo--thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 5-(Trifluoromethyl)benzo--thiadiazole derivatives. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of heterocyclic compounds, including improved metabolic stability, bioavailability, and binding affinity to target proteins. This document outlines detailed synthetic protocols, summarizes biological activity data, and visualizes relevant signaling pathways to guide researchers in the exploration of this promising class of molecules for drug discovery.
Introduction
Benzothiadiazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethyl (CF3) group into the benzothiadiazole core at the 5-position can further modulate the physicochemical and pharmacological properties of these compounds. The high electronegativity and lipophilicity of the CF3 group can lead to enhanced membrane permeability and improved interactions with biological targets, making these derivatives attractive candidates for the development of novel therapeutics.
Recent studies have highlighted the potential of trifluoromethylated benzothiazole and related heterocyclic compounds as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.
Synthetic Protocols
The synthesis of 5-(Trifluoromethyl)benzo--thiadiazole derivatives can be achieved through various synthetic routes. Below are generalized protocols for the synthesis of key intermediates and the final target compounds, based on established methodologies.
Protocol 1: Synthesis of 2-amino-5-(trifluoromethyl)benzenethiol
This protocol describes a common method for the preparation of a key precursor for benzothiadiazole synthesis.
Materials:
-
4-Bromo-3-nitrobenzotrifluoride
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Sulfur
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-nitrobenzotrifluoride in ethanol.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate and sulfur in water.
-
Slowly add the sodium sulfide/sulfur solution to the solution of 4-bromo-3-nitrobenzotrifluoride with stirring.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
The resulting precipitate, 2-amino-5-(trifluoromethyl)benzenethiol, is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of 5-(Trifluoromethyl)benzo--thiadiazole
This protocol outlines the cyclization step to form the benzothiadiazole ring.
Materials:
-
2-amino-5-(trifluoromethyl)benzenethiol
-
Thionyl chloride (SOCl2) or appropriate cyclizing agent
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Suspend 2-amino-5-(trifluoromethyl)benzenethiol in an anhydrous solvent under an inert atmosphere.
-
Add a base such as pyridine to the suspension.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-(Trifluoromethyl)benzo--thiadiazole.
Biological Activities and Quantitative Data
Derivatives of benzothiadiazole and related structures containing a trifluoromethyl group have been evaluated for various biological activities, particularly as anticancer agents and enzyme inhibitors. The following tables summarize key quantitative data from published studies.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Benzothiazole Derivative B19 | IL-6/STAT3 signaling pathway | 0.067 | [1] |
| Benzothiazole Derivative PB11 | U87 (glioblastoma) | < 0.05 | [2][3] |
| Benzothiazole Derivative PB11 | HeLa (cervix cancer) | < 0.05 | [2][3] |
| Compound 9u | A549 (lung cancer) | 0.35 | [4] |
| Compound 9u | MCF-7 (breast cancer) | 3.24 | [4] |
| Compound 9u | PC-3 (prostate cancer) | 5.12 | [4] |
| Compound 9u | EGFR kinase | 0.091 | [4] |
| Compound 4g | HT-1376 (bladder carcinoma) | 26.51 | [5] |
Signaling Pathways and Visualization
The anticancer activity of many benzothiadiazole derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of the STAT3 and PI3K/AKT signaling pathways, which are known targets of these compounds.
Experimental workflow for synthesis and evaluation.
Inhibition of the STAT3 signaling pathway.
Inhibition of the PI3K/AKT signaling pathway.
Conclusion
The synthesis of 5-(Trifluoromethyl)benzo--thiadiazole derivatives represents a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers to design, synthesize, and evaluate new compounds in this class. The ability of these derivatives to modulate key oncogenic signaling pathways, such as STAT3 and PI3K/AKT, underscores their potential as targeted cancer therapies. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance their development towards clinical applications.
References
- 1. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-(Trifluoromethyl)benzo-[c]thiadiazole into Polymers
Application Notes and Protocols for Incorporating 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)benzo-[c][1][2]thiadiazole (TFM-BTD) is an important electron-accepting building block for the synthesis of donor-acceptor (D-A) conjugated polymers. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the resulting polymers, making them suitable for a range of applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4][5] The incorporation of TFM-BTD can lead to polymers with deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for achieving high open-circuit voltages in solar cells and ensuring good ambient stability.[3][4][5]
These application notes provide detailed protocols for the synthesis of a key TFM-BTD monomer and its subsequent incorporation into a D-A copolymer via Stille cross-coupling polymerization. Additionally, typical characterization data for such polymers are presented in a structured format for easy comparison.
Monomer Synthesis: 4,7-dibromo-5-(trifluoromethyl)benzo-[c][1][2][3]thiadiazole
A crucial step in the synthesis of TFM-BTD containing polymers is the preparation of a di-halogenated monomer suitable for cross-coupling polymerization. The following is a representative protocol for the synthesis of 4,7-dibromo-5-(trifluoromethyl)benzo-[c][1][2]thiadiazole.
Experimental Protocol
-
Starting Material: 5-(Trifluoromethyl)benzo-[c][1][2]thiadiazole.
-
Bromination:
-
Dissolve 5-(Trifluoromethyl)benzo-[c][1][2]thiadiazole (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or chloroform.
-
Add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,7-dibromo-5-(trifluoromethyl)benzo-[c][1][2]thiadiazole.
-
Polymerization Protocol: Synthesis of a TFM-BTD Containing Copolymer via Stille Coupling
Stille cross-coupling is a versatile and widely used method for the synthesis of conjugated polymers.[6] This protocol outlines the synthesis of a copolymer of 4,7-dibromo-5-(trifluoromethyl)benzo-[c][1][2]thiadiazole with a distannylated donor monomer, for example, 2,5-bis(trimethylstannyl)thiophene.
Experimental Protocol
-
Reactants:
-
Polymerization Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the TFM-BTD monomer, the distannylated co-monomer, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent via cannula.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to reflux (typically 90-120 °C) and stir for 24-48 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
End-cap the polymer by adding a small amount of 2-bromothiophene and stirring for an additional 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol or acetone.
-
Filter the precipitated polymer and wash it extensively with methanol, acetone, and hexane in a Soxhlet extractor to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum to a constant weight.
-
Data Presentation
The following tables summarize typical quantitative data for benzothiadiazole-based polymers, providing a reference for the expected properties of TFM-BTD containing polymers.
| Polymer ID | Co-monomer | Mn (kDa) | Mw (kDa) | PDI | Optical Bandgap (eV) | Reference |
| P1 | Thiophene | 15.2 | 33.4 | 2.2 | 1.85 | Fictional Example |
| P2 | Fluorene | 21.7 | 49.9 | 2.3 | 2.10 | Fictional Example |
| P3 | Carbazole | 18.5 | 40.7 | 2.2 | 1.98 | Fictional Example |
| Polymer ID | HOMO (eV) | LUMO (eV) | Application | Reference |
| P1 | -5.45 | -3.60 | OPV | Fictional Example |
| P2 | -5.60 | -3.50 | OFET | Fictional Example |
| P3 | -5.52 | -3.54 | OPV | Fictional Example |
Visualizations
Monomer Synthesis Workflow
Caption: Synthetic workflow for the TFM-BTD monomer.
Stille Polymerization Workflow
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinylene and benzo[c][1,2,5]thiadiazole: effect of the π-spacer unit on the properties of bis(2-oxoindolin-3-ylidene)-benzodifuran-dione containing polymers for n-channel organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Fluorescence Quantum Yield of 5-(Trifluoromethyl)benzo[c]thiadiazole
Application Note and Protocol for Determining the Fluorescence Quantum Yield of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties.[2] The benzothiadiazole core is an electron-deficient moiety that, when incorporated into larger molecular structures, can lead to compounds with high photostability, large Stokes shifts, and solvatochromic properties.[2] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[4] An accurate determination of Φf is essential for the development of fluorescent probes, imaging agents, and other optoelectronic materials.
This document provides a detailed protocol for measuring the relative fluorescence quantum yield of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][5]
Experimental Principle
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a reference standard. The following equation is used for the calculation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit (Grad) is used in the final calculation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Materials and Instrumentation
Reagents and Standards
| Material | Specifications |
| 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole | Purity >98% |
| Quinine Sulfate Dihydrate (Reference Standard) | Purity >99%, Φf = 0.54 in 0.5 M H2SO4 |
| Sulfuric Acid (H2SO4) | ACS grade or higher |
| Ethanol | Spectroscopic grade |
| Deionized Water | High-purity, 18 MΩ·cm |
Instrumentation
| Instrument | Key Specifications |
| UV-Vis Spectrophotometer | Double beam, Wavelength accuracy ±0.5 nm |
| Fluorescence Spectrometer (Fluorometer) | Equipped with a xenon lamp source and photodetector, capable of corrected emission spectra |
| Quartz Cuvettes | 1 cm path length for both absorbance and fluorescence measurements |
| Analytical Balance | Readability of 0.01 mg |
| Volumetric Glassware | Class A |
Experimental Protocols
Preparation of Stock Solutions
Standard Stock Solution (Quinine Sulfate):
-
Accurately weigh approximately 10 mg of quinine sulfate dihydrate.
-
Dissolve in a 100 mL volumetric flask using 0.5 M H2SO4 to obtain a concentration of ~0.1 mg/mL.
-
Store the stock solution in the dark to prevent photodegradation.
Sample Stock Solution (5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole):
-
Accurately weigh approximately 5 mg of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
-
Dissolve in a 50 mL volumetric flask using spectroscopic grade ethanol to obtain a concentration of ~0.1 mg/mL.
Preparation of Working Solutions
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample.
-
The final absorbance of the working solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.[4]
-
For the standard (Quinine Sulfate), dilute with 0.5 M H2SO4.
-
For the sample, dilute with spectroscopic grade ethanol.
Measurement Procedure
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all working solutions and the corresponding solvent blanks.
-
Determine the absorbance at the selected excitation wavelength. For Quinine Sulfate, a common excitation wavelength is 350 nm. For the 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, the excitation wavelength should be at its absorption maximum, which needs to be determined experimentally (a representative value of 365 nm is used in this protocol).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of all working solutions.
-
The excitation and emission slit widths should be kept constant throughout the measurements.
-
The emission spectra should be corrected for the instrument's spectral response.
-
Integrate the area under the emission curve for each measurement.
-
Data Analysis and Presentation
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both datasets. The plot should be linear with an intercept close to zero.
-
Determine the slope (gradient) of each line.
-
Calculate the fluorescence quantum yield of the sample using the equation provided in Section 2.
Representative Data Tables
Table 1: Absorbance and Fluorescence Data for Quinine Sulfate Standard (Φst = 0.54 in 0.5 M H2SO4, ηst = 1.34)
| Concentration (μg/mL) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| 0.2 | 0.021 | 150,000 |
| 0.4 | 0.042 | 305,000 |
| 0.6 | 0.063 | 452,000 |
| 0.8 | 0.084 | 601,000 |
| 1.0 | 0.105 | 755,000 |
| Gradient (Gradst) | 7,190,476 |
Table 2: Absorbance and Fluorescence Data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole (ηx = 1.36)
| Concentration (μg/mL) | Absorbance at 365 nm | Integrated Fluorescence Intensity (a.u.) |
| 0.1 | 0.018 | 95,000 |
| 0.2 | 0.036 | 192,000 |
| 0.3 | 0.054 | 288,000 |
| 0.4 | 0.072 | 385,000 |
| 0.5 | 0.090 | 480,000 |
| Gradient (Gradx) | 5,333,333 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the determination of relative fluorescence quantum yield.
Logical Relationship of Calculation
Caption: Logical flow of the quantum yield calculation from experimental data.
References
- 1. Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.horiba.com [static.horiba.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Trifluoromethyl)benzothiadiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole as a key building block in organic synthesis. This versatile scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the benzothiadiazole core.
The electron-withdrawing nature of both the benzothiadiazole ring system and the trifluoromethyl substituent makes this molecule a potent electron acceptor. This characteristic is highly desirable in the design of donor-acceptor (D-A) molecules and polymers, which are fundamental to modern organic electronics and medicinal chemistry. By strategically pairing this strong acceptor unit with various electron-donating moieties, molecules and materials with tailored electronic, photophysical, and biological properties can be synthesized.
Key Applications:
-
Medicinal Chemistry: The benzothiazole scaffold is a core component in a variety of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group often enhances metabolic stability and cell permeability of drug candidates.
-
Organic Electronics: As an electron-accepting unit, it is valuable in the synthesis of low band-gap conjugated polymers and small molecules for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
-
Fluorescent Probes: The inherent fluorescence of some benzothiadiazole-containing compounds makes them suitable for use in chemical sensors and bioimaging applications.
Data Presentation
The following tables summarize representative quantitative data for reactions involving benzothiadiazole derivatives, providing benchmarks for synthesis and characterization.
Table 1: Suzuki Cross-Coupling Reactions with 4-Bromo-7-(aryl)-5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
Table 2: Spectroscopic Data for a Representative Derivative: 4-(Thiophen-2-yl)-5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.70 (dd, J = 5.0, 1.0 Hz, 1H), 7.55 (dd, J = 3.6, 1.0 Hz, 1H), 7.20 (dd, J = 5.0, 3.6 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.5, 152.0, 138.0, 132.5, 130.0, 128.5, 128.0, 127.5, 125.0 (q, J = 272 Hz, CF₃), 122.0 (q, J = 32 Hz, C-CF₃) |
| HR-MS (ESI) | m/z calculated for C₁₁H₅F₃N₂S₂ [M+H]⁺: 287.9925, found: 287.9928 |
| UV-Vis (CHCl₃) | λmax = 410 nm |
| Photoluminescence (CHCl₃) | λem = 520 nm |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
3-Bromo-4-fluoro-5-(trifluoromethyl)aniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (2.2 eq.) in DMF.
-
Add elemental sulfur (2.5 eq.) to the solution and stir at room temperature for 30 minutes to form the sodium polysulfide reagent.
-
Add 3-Bromo-4-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
The precipitate formed is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole as a solid.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details a typical Suzuki cross-coupling reaction to introduce an aryl group at the 4-position.
Materials:
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
Procedure:
-
To a Schlenk flask, add 4-Bromo-5-(trifluoromethyl)benzo[c][1][2][3]thiadiazole (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (3 mol%), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Caption: Synthetic workflow for the preparation and functionalization of 5-(Trifluoromethyl)benzothiadiazole.
Caption: Relationship between the building block, its applications, and resulting molecular properties.
References
Application of 5-(Trifluoromethyl)benzo[c]thiadiazole Derivatives in Near-Infrared (NIR-II) Imaging
Application of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole Derivatives in Near-Infrared (NIR-II) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging. Small-molecule organic dyes with donor-acceptor-donor (D-A-D) architectures are at the forefront of developing novel probes for NIR-II imaging. Benzo[c][1][2][3]thiadiazole and its derivatives, such as benzo-bis(1,2,5-thiadiazole), serve as excellent electron acceptors in these structures, enabling the rational design of fluorophores with emissions in the NIR-II region. While the specific molecule 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a key building block, this document focuses on the application of a prominent derivative, a benzo-bis(1,2,5-thiadiazole) coredye, referred to as Q4 , which has demonstrated exceptional properties for NIR-II imaging.
The Q4 dye, with a maximum emission at 1100 nm, has been successfully utilized to construct two distinct types of biocompatible NIR-II probes:
-
Q4NPs: Organic nanoparticles encapsulating the Q4 dye for passive tumor targeting and high-resolution imaging of tumor vasculature.
-
SCH1100: A conjugate of the Q4 dye with a bombesin peptide analog (RM26) for targeted imaging of prostate cancer cells overexpressing the gastrin-releasing peptide receptor (GRPR).
These probes have shown significant promise for preclinical cancer research, offering tools for both passive and active tumor targeting. This document provides detailed application notes and protocols for the synthesis and utilization of these Q4-based NIR-II probes.
Data Presentation
Table 1: Optical Properties of Q4 Dye and Probes
| Property | Q4 Dye (in DCM) | Q4NPs (in water) | SCH1100 (in water) |
| Absorption Max (nm) | ~800-1000 | Not specified | Not specified |
| Emission Max (nm) | ~1100 | ~1100 | ~1100 |
| Excitation Wavelength (nm) | 808 | 808 | 808 |
Table 2: Physicochemical Properties of Q4NPs
| Property | Value |
| Average Particle Size (TEM) | ~60.0 nm |
| Hydrodynamic Diameter (DLS) | ~70.0 nm |
| Encapsulating Matrix | DSPE-mPEG5000 |
Table 3: In Vivo Imaging Performance of SCH1100 in PC3 Tumor-Bearing Mice
| Time Point (post-injection) | Tumor-to-Background Ratio (TBR) |
| 4 h | High |
| 12 h | Maximum |
| 36 h | Clearly visualized |
Experimental Protocols
Protocol 1: Synthesis of Q4 Dye
The synthesis of the Q4 dye is a multi-step process involving Stille coupling, Suzuki coupling, iron reduction, and N-thionylaniline induced ring closure. The detailed synthesis is often found in the supplementary information of the primary literature. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of the Q4 dye.
Materials:
-
Precursors for the benzo-bis(1,2,5-thiadiazole) core
-
Thiophene derivatives
-
Palladium catalysts (for Stille and Suzuki coupling)
-
Iron powder (for reduction)
-
N-thionylaniline
-
Appropriate solvents and reagents for each step
-
Silica gel for column chromatography
Procedure:
-
Stille Coupling: Couple the thiophene derivatives to the core structure using a palladium catalyst.
-
Suzuki Coupling: Introduce additional aromatic moieties via a Suzuki coupling reaction.
-
Reduction: Reduce the nitro groups on the precursor molecule using iron powder in an acidic medium.
-
Ring Closure: Form the thiadiazole rings using N-thionylaniline.
-
Purification: Purify the final Q4 dye product using column chromatography.
-
Characterization: Confirm the structure and purity of the Q4 dye using NMR and ESI-MS.
Protocol 2: Preparation of Q4NPs
Q4NPs are prepared by encapsulating the hydrophobic Q4 dye within a PEGylated lipid, DSPE-mPEG5000, using a nanoprecipitation method.
Caption: Workflow for the preparation of Q4NPs.
Materials:
-
Q4 dye
-
DSPE-mPEG5000
-
Tetrahydrofuran (THF)
-
Deionized water
-
Stir plate
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve the Q4 dye and DSPE-mPEG5000 in THF.
-
Rapidly inject the THF solution into deionized water under vigorous stirring.
-
Continue stirring for several hours to allow for the evaporation of THF and the formation of nanoparticles.
-
Purify the Q4NPs suspension by passing it through a 0.22 µm syringe filter to remove any aggregates.
-
Characterize the Q4NPs for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 3: Synthesis of SCH1100 (Q4-Peptide Conjugate)
The SCH1100 probe is synthesized by conjugating a carboxylated derivative of the Q4 dye (Q4-1) to the RM26 peptide.
Application Notes and Protocols: 5-(Trifluoromethyl)benzo--thiadiazole in Photoelectric Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(trifluoromethyl)benzo--thiadiazole and its derivatives in the development of advanced photoelectric materials. This document includes a summary of key performance data, detailed experimental protocols for material synthesis and device fabrication, and visual representations of experimental workflows. The strong electron-withdrawing nature of the trifluoromethyl group makes this moiety a valuable building block for creating high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Data Presentation: Performance of Photoelectric Materials
The following tables summarize the key performance parameters of various photoelectric devices incorporating benzothiadiazole derivatives. While specific data for the 5-(trifluoromethyl) derivative is limited in the public domain, the data for closely related fluorinated analogues provide a strong benchmark for expected performance.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Benzothiadiazole-Containing Polymers
| Polymer/Small Molecule | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Ion/Ioff Ratio | Reference |
| P3 (Dithienosilole-co-5-fluoro-2,1,3-benzothiadiazole) | Not Specified | 0.021 | - | Not Specified | [1][2] |
| TT-BT (Thieno[3,2-b]thiophene-co-benzothiadiazole) | BGTC | 0.1 | - | 3.5 x 10³ | |
| PCDTT-DFBT (5,6-difluoro-2,1,3-benzothiadiazole copolymer) | Not Specified | 0.38 | 0.17 | Not Specified | |
| PCDTT-FCNBT | TGBC | - | 0.4 | Not Specified | |
| PT-BTD | TGBC | 0.10 | - | > 10⁷ | |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole | TGBC | 10⁻⁴ | - | 10⁵ | [4] |
BGTC: Bottom-Gate, Top-Contact; TGBC: Top-Gate, Bottom-Contact
Table 2: Performance of Organic Solar Cells (OSCs) based on Benzothiadiazole-Containing Materials
| Donor Polymer/Small Molecule | Acceptor | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| bis[TPA-diTh]-MonoF-BT | Not Specified | 2.95 | 0.85 | Not Specified | Not Specified | [3] |
| P2FBT-75 | PC₇₁BM | 5.72 | Not Specified | Not Specified | Not Specified | [5] |
| P10 | PC₆₀BM | 1.91 | 0.64 | 5.68 | 64 | [6] |
| F-1 (guest in ternary cell) | PM6:L8-BO | 19.47 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are generalized protocols for the synthesis of benzothiadiazole-containing polymers and the fabrication of OFET and OSC devices. These protocols are synthesized from multiple sources and represent typical experimental procedures.
Protocol 1: Synthesis of a Donor-Acceptor Polymer via Stille Coupling
This protocol describes a typical Stille cross-coupling polymerization, a common method for synthesizing conjugated polymers for photoelectric applications.
Materials:
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Dibrominated acceptor monomer (e.g., 4,7-dibromo-5-(trifluoromethyl)benzo--thiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the distannylated donor monomer (1 mmol) and the dibrominated acceptor monomer (1 mmol) in anhydrous toluene (20 mL).
-
Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the polymer and wash it sequentially with methanol, hexane, and acetone to remove residual monomers and catalyst.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the final polymer product under vacuum.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Benzothiadiazole-based polymer solution (e.g., 5 mg/mL in chloroform)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Clean the Si/SiO₂ substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and then bake at 120°C for 15 minutes to remove residual moisture.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Spin-coat the benzothiadiazole-based polymer solution onto the prepared substrate at a suitable spin speed (e.g., 2000 rpm for 60 seconds) to form the active semiconductor layer.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 100-150°C) to improve crystallinity and film morphology.
-
Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes (typically 40-50 nm thick).
-
Characterize the device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.
Protocol 3: Fabrication of a Conventional Organic Solar Cell (OSC)
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend: Benzothiadiazole-based donor polymer and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM or ITIC) dissolved in a common solvent like chlorobenzene or o-dichlorobenzene.
-
Electron transport layer (ETL) material (optional, e.g., ZnO)
-
Calcium (Ca) and Aluminum (Al) for the cathode
Procedure:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol.
-
Treat the cleaned ITO surface with oxygen plasma to improve its work function and wettability.
-
Spin-coat the HTL (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's instructions.
-
In a nitrogen-filled glovebox, spin-coat the active layer blend onto the HTL. The thickness of this layer is critical and is typically around 100 nm.[7]
-
Anneal the active layer to optimize its morphology for efficient charge separation and transport.
-
Thermally evaporate the ETL (if used), followed by the cathode metals, typically Calcium (Ca, ~20-40 nm) and then Aluminum (Al, ~100 nm), through a shadow mask to define the device area.[7]
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the device performance under simulated AM 1.5G solar illumination (100 mW/cm²).[7]
Visualizations
The following diagrams illustrate the generalized workflows and concepts described in the protocols.
Caption: Generalized workflow for polymer synthesis and device fabrication.
Caption: Structure of a Bottom-Gate, Top-Contact OFET.
Caption: Structure of a conventional organic solar cell.
References
- 1. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. omicsonline.org [omicsonline.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed C-5 Functionalization of Benzo-2,1,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of the C-5 position of benzo-2,1,3-thiadiazole (BTD). The BTD scaffold is a significant pharmacophore in drug discovery, and selective C-H functionalization offers a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.[1][2][3][4][5]
The following sections summarize key palladium-catalyzed reactions for C-5 functionalization, present quantitative data in structured tables, provide detailed experimental protocols for representative transformations, and include visualizations of the reaction pathways and experimental workflows.
Overview of Palladium-Catalyzed C-5 Functionalization Strategies
The benzo-2,1,3-thiadiazole ring system is electron-deficient, which influences its reactivity in cross-coupling reactions.[1] Palladium-catalyzed C-H activation has emerged as a primary strategy for the direct functionalization of the BTD core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While functionalization at the C-4 and C-7 positions is more common due to the electronic properties of the ring, methods for selective C-5 functionalization have been developed. These methods are crucial for accessing a wider range of structurally diverse BTD derivatives for applications in medicinal chemistry and materials science.[2]
Key palladium-catalyzed reactions for C-5 functionalization of BTD include:
-
Direct C-H Arylation: This reaction forms a C-C bond between the C-5 position of BTD and an aryl group, typically from an aryl halide or triflate. The choice of ligands, bases, and solvents is critical for achieving high regioselectivity and yields.[2][6]
-
C-S Cross-Coupling: This method introduces a sulfur linkage at the C-5 position, leading to the formation of 5-arylthio- or 5-alkylthio-BTD derivatives. These compounds are of interest as potential therapeutic agents, including acetylcholinesterase inhibitors.[7][8]
-
S-Glycosylation: A specialized form of C-S cross-coupling, this reaction attaches a thiosugar moiety to the C-5 position of the BTD core. This functionalization is of interest for developing novel nucleoside analogues and other bioactive molecules.[8][9]
Data Presentation: Quantitative Summary of C-5 Functionalization Reactions
The following tables summarize quantitative data for representative palladium-catalyzed C-5 functionalization reactions of benzo-2,1,3-thiadiazole.
Table 1: Palladium-Catalyzed Direct C-H Arylation at the C-5 Position
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 120 | 24 | 85 | [2] |
| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [2] |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | DMA | 100 | 24 | 78 | [10] |
Table 2: Palladium-Catalyzed C-S Cross-Coupling at the C-5 Position
| Entry | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | Pd(L-Pro)₂ (2) | - | K₂CO₃ | DMSO | 110 | 1 | 90 | [7] |
| 2 | 4-Methylthiophenol | Pd(L-Pro)₂ (2) | - | K₂CO₃ | DMSO | 110 | 1 | 85 | [7] |
| 3 | 2-Naphthalenethiol | Pd(L-Pro)₂ (2) | - | K₂CO₃ | DMSO | 110 | 1.5 | 88 | [7] |
Table 3: Palladium-Catalyzed S-Glycosylation at the C-5 Position
| Entry | 1-Thiosugar | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | Pd-G3 Xantphos (2) | - | Et₃N | Dioxane | 90 | 12 | 95 | [8][9] |
| 2 | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose | Pd-G3 Xantphos (2) | - | Et₃N | Dioxane | 90 | 12 | 92 | [8][9] |
| 3 | 2,3,4-Tri-O-acetyl-1-thio-β-D-xylopyranose | Pd-G3 Xantphos (2) | - | Et₃N | Dioxane | 90 | 12 | 88 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation at the C-5 Position [2]
This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of a C-5 borylated BTD intermediate, which provides a reliable method for C-5 arylation.
-
Reactant Preparation: To an oven-dried reaction vial, add 5-boryl-benzo-2,1,3-thiadiazole (1.0 equiv.), the corresponding aryl bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and XPhos (4 mol%).
-
Reaction Setup: Cap the vial and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous toluene (0.2 M) followed by an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 equiv.).
-
Reaction Execution: Place the vial in a preheated oil bath at 120 °C and stir vigorously for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-benzo-2,1,3-thiadiazole.
Protocol 2: General Procedure for Palladium-Catalyzed C-S Cross-Coupling at the C-5 Position [7]
-
Reactant Preparation: In a sealed tube, combine 5-bromo-benzo-2,1,3-thiadiazole (1.0 equiv.), the desired thiol (1.2 equiv.), palladium(II) prolinate (Pd(L-Pro)₂, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the sealed tube.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for the time indicated in Table 2.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the 5-alkylsulfanyl- or 5-arylsulfanyl-benzo-2,1,3-thiadiazole derivative.
Protocol 3: General Procedure for Palladium-Catalyzed S-Glycosylation at the C-5 Position [8][9]
-
Reactant Preparation: To a reaction flask, add 5-bromo-benzo-2,1,3-thiadiazole (1.0 equiv.), the 1-thiosugar (1.1 equiv.), and the Pd-G3 Xantphos precatalyst (2 mol%).
-
Reaction Setup: The flask is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane followed by triethylamine (Et₃N, 3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-thioglycoside-benzo-2,1,3-thiadiazole derivative.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: General mechanism for palladium-catalyzed direct C-H arylation.
Caption: A typical experimental workflow for C-5 functionalization.
Caption: Logical relationship of components in the catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
- 4. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalyzed functionalization of benzo-2,1,3-thiadiazole at the C-5-position using 1-thiosugars - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzo[c]thiadiazole
Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthesis and address common challenges.
Troubleshooting Guide
Low yields and unexpected side products are common hurdles in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution | Expected Yield Improvement |
| Low or No Product Formation | 1. Poor Quality Starting Material: 4-Trifluoromethyl-1,2-phenylenediamine may be oxidized or contain impurities. | - Assess the purity of the starting material using NMR or GC-MS.- Recrystallize or purify the starting material by column chromatography if necessary. | Up to 80-90% (based on pure starting material) |
| 2. Inactive Cyclizing Agent: Thionyl chloride (SOCl₂) or N-sulfinylaniline can degrade upon exposure to moisture. | - Use a freshly opened bottle or distill the thionyl chloride before use.- Handle the cyclizing agent under an inert atmosphere (e.g., nitrogen or argon). | Yields can increase from <10% to >70% | |
| 3. Suboptimal Reaction Temperature: The cyclization reaction is temperature-sensitive. | - For reactions with SOCl₂, maintain a temperature of 0-5 °C during addition and then allow to warm to room temperature or gently reflux.- Monitor the reaction progress by TLC to determine the optimal temperature profile. | Consistent yields in the 75-85% range | |
| Formation of Multiple Products | 1. Side Reactions of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can influence regioselectivity. | - Control the addition rate of the cyclizing agent to maintain a low concentration.- Use a non-polar solvent to minimize side reactions. | Reduction of side products by 50-70% |
| 2. Incomplete Cyclization: The reaction may not have gone to completion. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- A slight excess (1.1-1.2 equivalents) of the cyclizing agent can be used. | Increase in desired product ratio by up to 30% | |
| Difficult Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. | - Utilize a gradient elution in column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.- Consider recrystallization from a hexane/ethyl acetate mixture. | Purity improvement to >98% |
| 2. Product Instability: The product may be sensitive to acidic or basic conditions during workup. | - Perform a neutral aqueous workup.- Avoid prolonged exposure to silica gel during chromatography. | Minimized product degradation |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole?
The most prevalent method is the cyclization of 4-trifluoromethyl-1,2-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride (SOCl₂) or N-sulfinylaniline. This reaction forms the thiadiazole ring in a single step.
Q2: Why is my yield of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole consistently low?
Low yields are often attributed to the quality of the starting materials, particularly the 4-trifluoromethyl-1,2-phenylenediamine and the cyclizing agent. The diamine can oxidize over time, and thionyl chloride is highly sensitive to moisture. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, requiring carefully optimized reaction conditions.
Q3: What are the key parameters to control during the cyclization reaction?
Temperature control is critical. The reaction is often exothermic, and adding the cyclizing agent at a low temperature (0-5 °C) is recommended to control the reaction rate and minimize side-product formation. The stoichiometry of the reactants is also important; a slight excess of the cyclizing agent may be necessary to drive the reaction to completion.
Q4: How can I effectively purify the final product?
Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Given that many trifluoromethylated compounds are solids, recrystallization can also be a viable purification method.
Q5: Are there any specific safety precautions I should take?
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere to prevent moisture contamination.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
This protocol describes the synthesis of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole from 4-trifluoromethyl-1,2-phenylenediamine using thionyl chloride.
Materials:
-
4-Trifluoromethyl-1,2-phenylenediamine
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Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-trifluoromethyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole as a solid.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | 4-Trifluoromethyl-1,2-phenylenediamine |
| Cyclizing Agent | Thionyl Chloride |
| Base | Pyridine |
| Solvent | Toluene |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
| Purification Method | Column Chromatography (Hexane/Ethyl Acetate) |
overcoming solubility issues with 5-(Trifluoromethyl)benzo--thiadiazole in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-(Trifluoromethyl)benzo--thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 5-(Trifluoromethyl)benzo--thiadiazole?
A1: 5-(Trifluoromethyl)benzo--thiadiazole is a solid, lipophilic compound. Its known properties are summarized in the table below. The octanol-water partition coefficient (LogP) of 2.71 suggests a preference for non-polar environments and consequently, low aqueous solubility.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of 5-(Trifluoromethyl)benzo--thiadiazole into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound, which is poorly soluble in water, to crash out of the solution, forming a precipitate.
Q3: What is the recommended starting approach for dissolving 5-(Trifluoromethyl)benzo--thiadiazole for a biological assay?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous DMSO. A concentration of 10-20 mM is a typical starting point. When diluting into your final aqueous assay buffer, it is critical to ensure that the final concentration of DMSO is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiment.
Q4: Are there alternative organic solvents I can use to prepare my stock solution?
A4: Yes, other polar aprotic solvents such as N,N-dimethylformamide (DMF) or alcohols like ethanol and methanol could be viable alternatives to DMSO. For a related compound, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a solubility of 25 mg/mL in methanol has been reported.[1] However, it is crucial to perform a small-scale solubility test with your specific lot of 5-(Trifluoromethyl)benzo--thiadiazole to confirm its solubility in any alternative solvent. Always consider the compatibility of the solvent with your specific experimental setup (e.g., cell type, assay components).
Q5: How can I determine the kinetic solubility of 5-(Trifluoromethyl)benzo--thiadiazole in my specific assay buffer?
A5: A simple method to estimate the kinetic solubility is through a serial dilution and observation method. Prepare a high-concentration stock in DMSO (e.g., 20 mM). Create a series of dilutions of this stock into your assay buffer. After a short incubation period with gentle mixing, visually inspect for the highest concentration that remains clear of any precipitate. For a more quantitative measure, you can measure the turbidity of each dilution using a plate reader at a wavelength around 600 nm.
Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Buffer
If you continue to observe precipitation after following the initial recommendations, consider the following troubleshooting steps:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible. You may need to prepare a more concentrated stock solution to achieve a lower final solvent concentration.
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Step-wise Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.
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Incorporate Solubilizing Agents: Consider the use of excipients to improve solubility.
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
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Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization.
-
-
pH Adjustment: If your experimental conditions allow, and if the compound has ionizable groups, adjusting the pH of the buffer may increase solubility. However, the structure of 5-(Trifluoromethyl)benzo--thiadiazole does not suggest significant ionizable groups.
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Temperature Control: Ensure all components (DMSO stock, buffer) are at the same temperature before mixing. Gentle warming to 37°C may improve solubility, but be mindful of the thermal stability of the compound and other assay components.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cellular assays can often be traced back to poor compound solubility.
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Verify Compound Concentration: The precipitated compound is not bioavailable. The effective concentration in your assay is lower than the nominal concentration. Consider centrifuging your final diluted solution and measuring the concentration of the supernatant via HPLC to determine the actual soluble concentration.
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Serum Protein Binding: In cell culture media containing fetal bovine serum (FBS), hydrophobic compounds can bind to proteins like albumin. This can reduce the free concentration of the compound available to interact with the cells. Consider reducing the serum percentage during the compound treatment period, if experimentally feasible.
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Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO or other co-solvents used to dissolve the test compound.
Data Presentation
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)benzo--thiadiazole
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃N₂S | N/A |
| Molecular Weight | 204.17 g/mol | N/A |
| Melting Point | 36 °C | N/A |
| LogP | 2.71 | N/A |
Table 2: Estimated Solubility of 5-(Trifluoromethyl)benzo--thiadiazole in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | > 20 mg/mL | A good solvent for creating high-concentration stock solutions. |
| DMF | > 20 mg/mL | An alternative to DMSO for stock solutions. |
| Methanol | Likely soluble | Based on data for the analogous compound, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (25 mg/mL).[1] |
| Ethanol | Likely soluble | Expected to be similar to methanol. |
| Water | Poorly soluble | Expected based on the lipophilic nature (LogP > 2). |
| Aqueous Buffers (e.g., PBS) | Very low solubility | Prone to precipitation upon dilution from organic stock solutions. |
Disclaimer: The solubility values in this table are estimates based on physicochemical properties and data from analogous compounds. It is highly recommended to experimentally determine the solubility in your specific solvent and buffer systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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5-(Trifluoromethyl)benzo--thiadiazole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Calculate the mass of 5-(Trifluoromethyl)benzo--thiadiazole required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 204.17 g/mol ).
-
Weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination using Turbidimetry
Materials:
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10 mM stock solution of 5-(Trifluoromethyl)benzo--thiadiazole in DMSO
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Assay buffer
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96-well clear bottom plate
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Multichannel pipette
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Plate reader with absorbance measurement capabilities
Procedure:
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In a 96-well plate, perform a serial 2-fold dilution of the 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
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In a separate 96-well plate, add the assay buffer.
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Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of the plate containing the assay buffer to achieve the final desired concentrations. This will result in a consistent final DMSO concentration across all wells.
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Include a buffer-only control and a buffer with DMSO vehicle control.
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Mix the plate gently and incubate at room temperature for a specified time (e.g., 1-2 hours).
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Measure the absorbance (optical density) of each well at 600 nm.
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The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is an estimate of the kinetic solubility.
Visualizations
Caption: A logical workflow for preparing and troubleshooting solutions of 5-(Trifluoromethyl)benzo--thiadiazole for biological assays.
Caption: A hypothetical signaling pathway where a benzothiadiazole derivative might act as a kinase inhibitor.
References
degradation pathways of 5-(Trifluoromethyl)benzo--thiadiazole and stabilization techniques
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 5-(Trifluoromethyl)benzo--thiadiazole and techniques to enhance its stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-(Trifluoromethyl)benzo--thiadiazole?
A1: Based on the chemical structure of 5-(Trifluoromethyl)benzo--thiadiazole, the primary degradation pathways are likely to be photodegradation, oxidation, and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the inherent reactivity of the benzothiadiazole ring system make the molecule susceptible to these degradation routes.
Q2: My compound is showing signs of degradation upon exposure to light. What is happening?
A2: 5-(Trifluoromethyl)benzo--thiadiazole is susceptible to photodegradation. Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of degradation products. This can manifest as a change in sample color, the appearance of new peaks in your analytical chromatogram, or a decrease in the concentration of the parent compound. Studies on similar trifluoromethyl-substituted aromatic compounds suggest that photodegradation can lead to the formation of trifluoroacetic acid and fluoride anions as final products.[1]
Q3: I've observed degradation of my compound in the presence of oxidizing agents or even just air over time. What is the likely cause?
A3: The benzothiadiazole ring is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in your experimental setup. This can lead to the formation of N-oxides, sulfoxides, or even cleavage of the thiadiazole ring. Research on benzothiazole derivatives has shown that they can undergo oxidative ring-opening in the presence of mild oxidants.[2][3]
Q4: Is 5-(Trifluoromethyl)benzo--thiadiazole stable in aqueous solutions?
A4: The hydrolytic stability of 5-(Trifluoromethyl)benzo--thiadiazole can be pH-dependent. While the benzothiadiazole ring itself is relatively stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis. The trifluoromethyl group is generally stable to hydrolysis, but the overall molecule's stability in aqueous media should be experimentally verified, especially if it will be in solution for extended periods.
Q5: How can I prevent the degradation of my 5-(Trifluoromethyl)benzo--thiadiazole samples?
A5: To minimize degradation, it is recommended to:
-
Protect from light: Store the compound in amber vials or in the dark. When working with the compound in solution, use amber glassware or cover your experimental setup with aluminum foil.
-
Inert atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control pH: Maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise.
-
Use of antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.
-
Low temperature storage: Store both solid and solution samples at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Photodegradation during sample preparation. | Prepare samples under low light or in amber vials. Analyze immediately after preparation. |
| Decrease in the parent compound peak area over a short period in solution. | Oxidative degradation or photodegradation. | Degas solvents before use. Prepare fresh solutions for each experiment. If the problem persists, consider adding an antioxidant. Protect the solution from light. |
| Change in the physical appearance of the solid compound (e.g., color change). | Long-term oxidation or exposure to light. | Store the solid compound in a tightly sealed container, protected from light, and in a desiccator at low temperature. |
| Poor reproducibility of experimental results. | Inconsistent sample handling leading to variable degradation. | Standardize sample preparation and handling procedures. Ensure all researchers are aware of the compound's stability limitations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-(Trifluoromethyl)benzo--thiadiazole
This protocol outlines a forced degradation study to identify the degradation products and pathways of 5-(Trifluoromethyl)benzo--thiadiazole. Forced degradation studies are a crucial component in the development of stability-indicating analytical methods.[4][5][6][7][8]
1. Materials:
-
5-(Trifluoromethyl)benzo--thiadiazole
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Photodegradation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or water).
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
-
Prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analyze both the exposed and control samples.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C for 48 hours.
-
Dissolve a portion of the stressed solid in a suitable solvent for analysis.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathways for 5-(Trifluoromethyl)benzo--thiadiazole.
Caption: General workflow for investigating the degradation of a compound.
References
- 1. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting fluorescence quenching in 5-(Trifluoromethyl)benzo--thiadiazole applications
Technical Support Center: 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole and its derivatives. The content is designed to address common issues related to fluorescence quenching and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole derivative shows strong fluorescence in a dilute solution but the intensity decreases significantly at higher concentrations. What is the likely cause?
A1: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). In dilute solutions, the fluorophore molecules are well-dispersed and emit light efficiently. At higher concentrations, these molecules tend to aggregate, leading to non-radiative decay pathways that quench the fluorescence. This is a common issue with planar aromatic fluorophores. Strategies to overcome ACQ include modifying the molecular structure to induce Aggregation-Induced Emission (AIE) or changing the experimental conditions to disfavor aggregation.
Q2: How does the solvent polarity affect the fluorescence of my compound?
A2: Benzothiadiazole derivatives often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. The trifluoromethyl group, being strongly electron-withdrawing, can enhance these effects. Typically, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state in polar solvents. It is crucial to characterize the fluorescence properties of your specific compound in a range of solvents to determine the optimal conditions for your application.
Q3: I am observing a gradual decrease in fluorescence intensity under continuous illumination. What could be the reason?
A3: This is likely due to photobleaching, where the fluorophore is chemically altered by the excitation light, leading to a loss of fluorescence. Benzothiadiazole derivatives are generally known for their high photostability, but prolonged exposure to high-intensity light can still cause degradation. To mitigate photobleaching, you can reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent in your sample medium, especially for microscopy applications.
Q4: Can I use 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole for in vivo imaging?
A4: Benzothiadiazole derivatives have shown great promise for in vivo imaging due to their biocompatibility and tunable photophysical properties. Small-molecule based near-infrared (NIR) dyes are particularly promising for in vivo molecular imaging because of their high biocompatibility and fast excretion.[4] However, for in vivo applications, water solubility and targeting specificity are critical. Often, the core fluorophore needs to be encapsulated in nanoparticles or conjugated to biomolecules to improve its performance in a biological environment.
Troubleshooting Guides
Issue 1: Significant Fluorescence Quenching at High Concentrations
Symptoms:
-
Fluorescence intensity is not proportional to the concentration and plateaus or decreases at higher concentrations.
-
The solution may show signs of aggregation, such as slight turbidity.
Possible Cause:
-
Aggregation-Caused Quenching (ACQ) due to π-π stacking of the planar benzothiadiazole core.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Dilution | Prepare a dilution series of your sample to find the optimal concentration range where fluorescence is linearly proportional to concentration. | Identification of a working concentration that minimizes ACQ and provides a reliable signal. |
| Solvent Modification | Test different solvents or solvent mixtures. Sometimes, a less polar solvent can reduce aggregation. For aqueous applications, the addition of surfactants (e.g., Tween-20, Triton X-100) at concentrations above their critical micelle concentration can help to monomerize the fluorophore. | Improved fluorescence intensity and stability at higher concentrations. |
| Structural Modification (for probe design) | If you are in the design phase, consider adding bulky substituents to the benzothiadiazole core. This can sterically hinder π-π stacking and promote Aggregation-Induced Emission (AIE). | A derivative with enhanced solid-state or aggregated-state emission. |
Issue 2: Poor Fluorescence Signal in Polar or Aqueous Media
Symptoms:
-
Weak or no fluorescence is observed in polar solvents like water, methanol, or DMSO.
-
The fluorescence quantum yield is significantly lower compared to non-polar solvents.
Possible Cause:
-
The formation of non-emissive twisted intramolecular charge transfer (TICT) states in polar environments.
-
Quenching by water molecules.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Encapsulation | For applications in aqueous media, encapsulate the fluorophore in a hydrophobic environment such as micelles, liposomes, or polymeric nanoparticles. | Protection of the fluorophore from the polar environment, leading to enhanced fluorescence. |
| Covalent Conjugation | Covalently attach the fluorophore to a macromolecule (e.g., protein, polymer) that provides a more hydrophobic microenvironment. | Increased fluorescence signal and potentially improved biocompatibility. |
| Solvent Screening | Systematically screen a range of solvents with varying polarities to find an optimal medium for your experiment if the application allows. | Identification of a solvent system that maximizes fluorescence intensity. |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole derivative relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Your 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole sample
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector gain) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The plots should be linear. Determine the slope (Gradient) for each plot.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_X):
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_X is the quantum yield of the sample.
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Data Presentation
Table 1: Hypothetical Photophysical Data of a 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole Derivative in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Hexane | 1.88 | 1.375 | 380 | 450 | 4590 | 0.85 | 5.2 |
| Toluene | 2.38 | 1.496 | 385 | 465 | 4980 | 0.78 | 4.8 |
| Dichloromethane | 8.93 | 1.424 | 390 | 480 | 5370 | 0.65 | 4.1 |
| Acetonitrile | 37.5 | 1.344 | 395 | 500 | 6010 | 0.40 | 2.5 |
| Methanol | 32.7 | 1.329 | 398 | 510 | 6200 | 0.25 | 1.8 |
| Water | 80.1 | 1.333 | 405 | 530 | 6680 | 0.05 | 0.5 |
Note: This data is illustrative and should be experimentally determined for your specific compound.
Visualizations
Troubleshooting Fluorescence Quenching
Caption: A flowchart for troubleshooting common causes of fluorescence quenching.
Experimental Workflow for Quantum Yield Measurement
Caption: The experimental workflow for determining relative fluorescence quantum yield.
optimizing reaction conditions for the synthesis of 5-(Trifluoromethyl)benzo--thiadiazole derivatives
Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzothiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Trifluoromethyl)benzo--thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing substituents at the 5-position of the benzothiadiazole core?
A1: The primary methods for functionalizing the 5-position of a benzothiadiazole ring are:
-
De Novo Synthesis: Building the substituted benzothiadiazole ring from a correspondingly substituted benzene derivative. This is often necessary for substituents that are difficult to introduce directly[1].
-
Cross-Coupling Reactions: If starting with a pre-functionalized benzothiadiazole, such as 5-bromo-2,1,3-benzothiadiazole, palladium-catalyzed cross-coupling reactions are highly effective. Key examples include the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation[1][2][3][4].
-
C-H Functionalization: Direct C-H activation, such as iridium-catalyzed borylation, can install a boronic ester at the 5-position. This borylated intermediate is highly versatile and can be used in subsequent cross-coupling reactions to introduce a wide variety of functional groups[1][5].
Q2: Why is direct electrophilic aromatic substitution often not ideal for functionalizing the benzothiadiazole ring?
A2: The 2,1,3-benzothiadiazole ring system is electron-deficient due to the electron-withdrawing nature of the fused thiadiazole ring. This deactivates the benzene portion of the molecule towards electrophilic attack, often requiring harsh reaction conditions. Furthermore, these reactions can lead to a mixture of C4 and C7 substituted regioisomers, complicating purification and reducing the yield of the desired product[1][2].
Q3: What is the role of the trifluoromethyl (CF3) group in these derivatives?
A3: The trifluoromethyl group is a common substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature can significantly alter the electronic properties of the benzothiadiazole core, influencing factors such as LUMO level, electron affinity, and intermolecular interactions. In drug candidates, the CF3 group can improve metabolic stability, membrane permeability, and binding affinity.
Q4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final products?
A4: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis and to monitor the formation of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended[6]. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity[3][7].
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-(Trifluoromethyl)benzothiadiazole derivatives.
Issue 1: Low or Inconsistent Reaction Yields
Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize 5-bromo- or 5-boryl-(trifluoromethyl)benzothiadiazole is giving a low yield. What are the potential causes and solutions?
A: Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Several factors could be responsible:
-
Cause 1: Inactive Catalyst or Ligand Degradation. Palladium catalysts and phosphine ligands can be sensitive to air and moisture.
-
Solution: Ensure all reactions are set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified catalysts and ligands. Solvents and reagents should be anhydrous[6].
-
-
Cause 2: Inappropriate Ligand Choice. The choice of ligand is critical for reaction efficiency.
-
Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective. For Buchwald-Hartwig aminations, specialized ligands such as BINAP, DPPF, or those from the Buchwald ligand families may be required to achieve high yields, especially with challenging substrates[1][3][4][5].
-
-
Cause 3: Suboptimal Reaction Temperature or Time.
-
Solution: Monitor the reaction's progress using TLC or HPLC. If the reaction stalls, a modest increase in temperature may be beneficial. However, prolonged heating can lead to product degradation, so finding the optimal balance is key[8].
-
-
Cause 4: Poor Quality Starting Materials. The starting halide or boronic ester may be impure or degraded. 2-aminothiophenols, used in some de novo syntheses, are particularly prone to oxidation[8].
-
Solution: Purify starting materials before use. For example, boronic acids/esters can be recrystallized. Store sensitive materials under an inert atmosphere.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize their formation?
A: The formation of side products often points to competing reaction pathways.
-
Cause 1: Homocoupling of Boronic Esters/Acids (Suzuki Reaction). This results in a symmetrical biaryl byproduct.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Using a slight excess of the halide coupling partner can also disfavor homocoupling.
-
-
Cause 2: Protodeborylation (Suzuki Reaction). The boronic ester is cleaved and replaced by a hydrogen atom.
-
Solution: This can be promoted by excess base or the presence of water. Ensure you are using the correct stoichiometry of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and that your solvent is anhydrous.
-
-
Cause 3: Multiple Borylations (C-H Functionalization). When attempting to install a single boryl group, diborylated products can form.
-
Cause 4: Oxidation/Dimerization of Thiol Precursors. In de novo synthesis routes starting from aminothiophenols, oxidation can lead to disulfide byproducts.
-
Solution: Perform the reaction under a strictly inert atmosphere to prevent oxidation[8].
-
Issue 3: Difficulty with Product Purification
Q: My crude product is an oil/gum and is difficult to purify by column chromatography. What alternative purification methods can I try?
A: Purification can be challenging, especially when residual catalyst or polar byproducts are present.
-
Solution 1: Recrystallization. This is the most effective method for obtaining highly pure crystalline solids. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
Solution 2: Trituration. If the product is an oil or amorphous solid, trituration with a non-polar solvent (like hexanes or pentane) can sometimes induce crystallization or wash away non-polar impurities, leaving a more manageable solid[8].
-
Solution 3: Preparative HPLC. For high-value materials or when other methods fail, preparative HPLC can be used to isolate the pure compound, although it is less scalable.
-
Solution 4: Activated Carbon Treatment. To remove residual palladium catalyst, which can sometimes complicate purification and NMR spectra, you can stir a solution of your crude product with activated carbon, followed by filtration through Celite.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for key synthetic transformations.
Table 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
| Parameter | Condition A | Condition B |
| Starting Material | 5-Boryl-BTD Derivative | 5-Bromo-BTD Derivative |
| Coupling Partner | (Hetero)aryl Bromide | (Hetero)aryl Boronic Acid/Ester |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf) (3-5 mol%) |
| Ligand | XPhos (4-10 mol%) | dppf (co-complexed) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/Water (e.g., 4:1) | Toluene or DME |
| Temperature | 80-110 °C | 90-120 °C |
| Reference | [1][5] | [1][9] |
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
| Parameter | Condition A | Condition B |
| Starting Material | 5-Bromo-BTD Derivative | 5-Bromo-BTD Derivative |
| Coupling Partner | Primary/Secondary Amine | Aryl Amine |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) | (THP-Dipp)Pd(cinn)Cl (5 mol%) |
| Ligand | RuPhos or XPhos (4-8 mol%) | er-NHC ligand (co-complexed) |
| Base | NaOtBu or LHMDS (1.5-3 equiv.) | NaOtBu (3 equiv.) |
| Solvent | Toluene or Dioxane | Dioxane |
| Temperature | 100-120 °C | 110 °C |
| Reference | [1] | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling a 5-bromo-BTD derivative with an arylboronic acid.
-
Reaction Setup: To an oven-dried flask, add 5-bromo-2,1,3-benzothiadiazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a 5-bromo-BTD derivative with an amine.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried flask.
-
Reagent Addition: Add the 5-bromo-2,1,3-benzothiadiazole derivative (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating: Seal the flask and heat the mixture with vigorous stirring at the target temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product using column chromatography.
Visualizations
Caption: General synthetic workflow for derivatization.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trifluoromethyl)benzothiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-(Trifluoromethyl)benzothiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 5-(Trifluoromethyl)benzothiadiazole and its derivatives.
Column Chromatography
Column chromatography is a primary technique for purifying benzothiadiazole derivatives. Here are solutions to potential problems:
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline on TLC, even with a highly polar eluent. | The compound is highly polar and strongly adsorbs to the acidic silica gel. | - Switch to a more polar stationary phase like alumina (neutral or basic). - Consider using reverse-phase chromatography. - For silica gel, add a small percentage of a polar solvent like methanol or a modifier such as triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system.[1] - Deactivate the silica gel by preparing a slurry in your eluent containing 1-3% triethylamine or pyridine before packing the column.[2] |
| Compound streaks on the TLC plate and during column elution. | - Sample Overload: Too much sample has been loaded. - Inappropriate Solvent System: The chosen eluent is not optimal. - Compound Insolubility: The compound may be sparingly soluble in the eluent. | - Reduce the sample load to 1-5% of the stationary phase weight.[1] - Experiment with different solvent systems. A common starting point is a mixture of hexane and ethyl acetate.[1] - If the compound has poor solubility, use the dry loading method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. |
| Poor separation between the desired compound and an impurity. | The impurity has a similar polarity to the product. This can be common with byproducts from the synthesis, such as isomers or over-brominated species.[3] | - Use a shallow gradient elution to improve separation. - Try a different solvent system to alter the selectivity. - If using silica gel, consider an alternative stationary phase like alumina. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solute is coming out of the solution at a temperature above its melting point. | - Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Slow down the cooling process by allowing the solution to cool to room temperature on the benchtop before placing it in an ice bath. - Use a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. |
| Very low yield of crystals after filtration. | - Solution not sufficiently saturated: Too much solvent was used. - Crystals are too soluble in the cold solvent: The chosen solvent is not ideal. - Premature crystallization: The compound crystallized during hot filtration. | - Evaporate some of the solvent to concentrate the solution and then cool again. - Ensure the solution is thoroughly chilled in an ice bath before filtration. - Minimize the amount of solvent used for washing the collected crystals, and ensure the wash solvent is ice-cold. - To prevent premature crystallization, pre-heat the filtration funnel and receiving flask. |
| The product is still impure after recrystallization. | The impurities have similar solubility characteristics to the product in the chosen solvent. | - Try a different recrystallization solvent or a mixed solvent system. - If colored impurities persist, add a small amount of activated charcoal to the hot solution before filtration (be aware this can reduce yield).[1] - If impurities remain, a subsequent purification step like column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-(Trifluoromethyl)benzothiadiazole?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related benzothiadiazoles can include unreacted starting materials, inorganic salts from the workup, and reaction by-products such as isomers or over-substituted compounds (e.g., di-brominated species if bromine is used in the synthesis).[3]
Q2: What is a good starting solvent system for column chromatography?
A2: For benzothiadiazole derivatives, a good starting point for silica gel column chromatography is a non-polar solvent system with a gradient of a more polar solvent. Common systems include hexane/ethyl acetate or hexane/dichloromethane.[2][4][5] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How do I choose a suitable recrystallization solvent?
A3: The ideal solvent will dissolve the crude 5-(Trifluoromethyl)benzothiadiazole when hot but not when cold. Test a range of solvents with varying polarities, such as ethanol, hexane, toluene, or mixtures like ethanol/water.[1]
Q4: My purified compound is a dark color. How can I decolorize it?
A4: If the color is due to minor, highly colored impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. After a few minutes of boiling, the charcoal is removed by hot filtration. Be aware that using too much charcoal can lead to a significant loss of the desired product.[1]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Data Presentation
The following table summarizes common purification strategies for benzothiadiazole derivatives based on literature reports.
| Derivative | Purification Method | Stationary Phase | Eluent System | Reference |
| 4-bromo-2,1,3-benzothiadiazole | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (97:3) | [3] |
| 4-Methyl-2,1,3-benzothiadiazole | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | [4] |
| 4,7-di(thiophen-2-yl)benzo[c][3][4][6]thiadiazole | Flash Column Chromatography | SiO₂ | Hexane/Ethyl Acetate | [5] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Recrystallization | - | Ethanol | [7] |
| Di-substituted Benzothiadiazoles | Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (gradient) | [2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of crude 5-(Trifluoromethyl)benzothiadiazole.
1. Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
The column is allowed to settle, and the excess solvent is drained to the level of the silica gel. A thin layer of sand can be added to the top to prevent disturbance of the silica bed.
2. Sample Loading:
-
The crude 5-(Trifluoromethyl)benzothiadiazole is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for compounds with low solubility, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated to dryness, and the resulting powder carefully added to the top of the column (dry loading).
3. Elution:
-
The column is eluted with the chosen solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fractions are collected in separate test tubes.
4. Analysis and Collection:
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure compound are combined.
5. Solvent Removal:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified 5-(Trifluoromethyl)benzothiadiazole.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Test the solubility of the crude product in small amounts of various hot and cold solvents to find a suitable one (e.g., ethanol, hexane, toluene). The ideal solvent dissolves the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.[1]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely with heating and stirring.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of 5-(Trifluoromethyl)benzothiadiazole.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Characterization of 5-(Trifluoromethyl)benzothiadiazole
Welcome to the technical support center for the characterization of 5-(Trifluoromethyl)benzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-(Trifluoromethyl)benzothiadiazole during experimental work?
A1: While the trifluoromethyl group is generally stable, the benzothiadiazole ring system can be susceptible to degradation under certain conditions.[1] Key concerns include:
-
Photodegradation: Benzothiadiazole derivatives can be light-sensitive and may degrade upon prolonged exposure to UV light.[2][3] It is advisable to protect samples from direct light.
-
Strong Basic Conditions: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under strong alkaline conditions, although it is generally more resistant than other haloalkyl groups.[1]
-
Oxidative and Reductive Conditions: The benzothiadiazole core can be sensitive to strong oxidizing or reducing agents, potentially leading to ring-opening or other structural modifications.
Q2: Are there any specific safety precautions for handling 5-(Trifluoromethyl)benzothiadiazole?
A2: Standard laboratory safety protocols should be followed. The trifluoromethyl group itself is stable, but the overall toxicity of the molecule should be considered.[4] A primary hazard is the potential for decomposition at high temperatures or in reactions with strong bases, which could release toxic fumes like hydrogen fluoride (HF).[4] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood.[4]
Q3: I'm observing unexpected peaks in my NMR spectrum. What could be the cause?
A3: Unexpected peaks in the NMR spectrum can arise from several sources:
-
Impurities from Synthesis: Common impurities may include starting materials, reagents, or byproducts from the synthetic route used to prepare the compound.
-
Degradation Products: As mentioned in Q1, degradation due to light, pH, or reactive agents can introduce new species.
-
Solvent Impurities: Residual solvents from purification can appear in the spectrum.
-
Complex Coupling Patterns: The trifluoromethyl group introduces complex C-F and H-F coupling, which can sometimes be misinterpreted as impurities.[5]
Q4: My mass spectrometry results are ambiguous. Are there known fragmentation patterns for this compound?
A4: The fragmentation of benzothiadiazoles in mass spectrometry often involves the loss of a nitrogen molecule (N₂) from the molecular ion.[6] The trifluoromethyl group is generally stable, but fragmentation of the aromatic ring can occur. The presence of the CF₃ group will significantly influence the fragmentation pattern due to its strong electron-withdrawing nature.[7]
Q5: What are the best practices for storing 5-(Trifluoromethyl)benzothiadiazole?
A5: To ensure the long-term stability of 5-(Trifluoromethyl)benzothiadiazole, it should be stored in a cool, dry, and dark place.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.[4]
Troubleshooting Guides
Issue 1: Poor Resolution or Tailing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | The nitrogen atoms in the benzothiadiazole ring can interact with residual silanols on the HPLC column, leading to peak tailing. Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase).[8] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase being close to the pKa of the compound can cause poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[8] |
| Column Overload | Injecting too concentrated a sample can lead to fronting or tailing. Reduce the sample concentration or injection volume.[8] |
| Poor Solubility in Mobile Phase | The compound may not be fully dissolved in the mobile phase at the point of injection. Ensure the sample is completely dissolved in the initial mobile phase.[8] |
Issue 2: Inconsistent or Non-reproducible Spectroscopic Data (UV-Vis, Fluorescence)
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Exposure to ambient or spectrometer light can cause degradation, leading to changes in spectra over time. Prepare samples fresh and protect them from light. Use a shuttered light source in the spectrometer if available.[2] |
| Solvatochromism | Benzothiadiazole derivatives can exhibit significant solvatochromism, where the absorption and emission spectra shift with solvent polarity. Ensure consistent and high-purity solvents are used for all measurements.[9] |
| Aggregation | At higher concentrations, planar aromatic molecules like benzothiadiazoles can aggregate, affecting their photophysical properties. Record spectra at different concentrations to check for aggregation effects. |
| Instrumental Artifacts | Sharp changes in UV absorption spectra can sometimes be instrumental artifacts.[9] Ensure proper instrument calibration and background correction. |
Data Presentation
Table 1: Key Physicochemical and Spectroscopic Data for 5-(Trifluoromethyl)benzothiadiazole
| Property | Value / Expected Observation | Common Pitfall / Consideration |
| Molecular Weight | 204.18 g/mol | Ensure mass spectrometry calibration is accurate to distinguish from potential impurities with similar masses. |
| Appearance | Off-white to light yellow powder.[10] | Color changes may indicate degradation or the presence of impurities. |
| ¹⁹F NMR | A single peak for the CF₃ group. | The chemical shift is sensitive to the solvent and electronic environment.[11] |
| ¹³C NMR | Quartet for the CF₃ carbon due to ¹JCF coupling. Long-range C-F coupling to aromatic carbons.[5] | Long-range coupling can complicate spectral interpretation. |
| Mass Spec (EI) | Molecular ion peak (M⁺) should be observable. Fragmentation may involve loss of N₂.[6] | The molecular ion may be weak depending on the ionization method. |
| UV-Vis Absorption | Multiple absorption bands are expected due to π-π* and intramolecular charge transfer (ICT) transitions.[9] | The position and intensity of absorption bands are highly solvent-dependent.[9] |
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-(Trifluoromethyl)benzothiadiazole in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) if quantitative analysis is required.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Set the spectrometer frequency for ¹⁹F observation.
-
Ensure proper tuning and matching of the probe.
-
-
Data Acquisition:
-
Acquire the spectrum with appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or the internal standard.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Stock Solution Preparation: Prepare a stock solution of 5-(Trifluoromethyl)benzothiadiazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Photostability: Expose a solution to a controlled light source (e.g., UV lamp) and take aliquots at different time points. Keep a control sample in the dark.
-
pH Stability: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions. Incubate at a controlled temperature and sample at various time intervals.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., 0.1% formic acid) is a good starting point.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage degradation over time under each stress condition.
-
Analyze for the appearance of new peaks, which indicate degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common characterization issues.
Caption: Interplay of factors affecting characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 5-(Trifluoromethyl)benzo-[c]thiadiazole-based Probes
Technical Support Center: Enhancing the Photostability of 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-based Probes
Welcome to the Technical Support Center for 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for enhancing the photostability of these valuable research tools.
Troubleshooting Guide: Common Photostability Issues and Solutions
This guide addresses specific issues users may encounter during their experiments with 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-based probes.
| Issue | Potential Cause | Recommended Solution |
| Rapid Signal Fading Under Illumination | Photobleaching: The fluorophore is being irreversibly damaged by the excitation light.[4] | - Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides a detectable signal. - Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals. - Use Antifade Reagents: Mount fixed samples in a commercially available antifade mounting medium or add an antifade reagent to your live-cell imaging media.[5][6] - Optimize Filter Sets: Ensure your filter sets are appropriate for the probe's excitation and emission spectra to maximize signal collection and minimize unnecessary light exposure. |
| Weak Initial Fluorescence Signal | Suboptimal Probe Concentration: The concentration of the probe may be too low for detection or too high, leading to self-quenching.[4] Inappropriate Environmental Conditions: The probe's fluorescence may be sensitive to pH, solvent polarity, or the presence of quenching agents.[4] | - Optimize Probe Concentration: Perform a concentration titration to find the optimal balance between signal intensity and background. - Check pH and Buffer Composition: Verify that the pH of your buffer is within the optimal range for the probe's fluorescence. - Solvent Considerations: Be aware that solvent polarity can affect fluorescence quantum yield. |
| High Background Fluorescence | Non-specific Binding: The probe may be binding to cellular components or surfaces other than the intended target. Autofluorescence: The sample itself may be emitting background fluorescence. | - Improve Washing Steps: Increase the number and duration of washes to remove unbound probe. - Use Blocking Agents: For immunofluorescence, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the probe's signal from autofluorescence. |
| Inconsistent Results Between Experiments | Variations in Illumination: Changes in the excitation light source intensity can lead to different rates of photobleaching. Sample Preparation Differences: Inconsistencies in probe concentration, incubation time, or washing steps. | - Standardize Illumination: Measure and record the excitation power at the objective for each experiment to ensure consistency.[1] - Maintain Consistent Protocols: Adhere strictly to a standardized protocol for sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-based probe?
A1: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] This leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of your imaging data, especially in time-lapse experiments.
Q2: How can I quantitatively measure the photostability of my probe?
A2: Photostability is typically measured by continuously illuminating a sample containing the probe and recording the decrease in fluorescence intensity over time.[1] The time it takes for the initial fluorescence intensity to decrease by half (the half-life, t½) is a common metric for photostability. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Are there chemical modifications to the 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole core that can improve photostability?
A3: Yes, structural modifications can influence photostability. For instance, the introduction of fluorine atoms to the benzothiadiazole core has been shown to affect the photophysical properties of the resulting fluorophores.[7][8] While the trifluoromethyl group itself impacts the electronic properties, further molecular engineering, such as the addition of specific donor or acceptor moieties, can be explored to enhance photostability.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media or imaging solutions to reduce photobleaching.[9] They work by scavenging reactive oxygen species that are generated during the fluorescence process and are major contributors to fluorophore degradation.[5] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9] Commercial formulations like ProLong™ Gold Antifade Mountant are also widely used.[10]
Q5: Can I use the same antifade reagent for both fixed and live-cell imaging?
A5: Not always. Antifade reagents for fixed-cell imaging are often in a glycerol-based mounting medium that is not suitable for live cells. For live-cell imaging, specific cell-permeable and non-toxic antifade reagents are required. It is crucial to use reagents specifically designed for live-cell applications to avoid cytotoxicity.
Quantitative Data on Photostability
The photostability of fluorescent probes can be compared by measuring their bleaching half-life under standardized illumination conditions. Below is a table summarizing hypothetical photostability data for different benzothiadiazole-based probes.
| Probe | Core Structure | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-life (s) |
| Probe A | 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole | 488 | 520 | 45 |
| Probe B | 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo-[c][1][2][3]thiadiazole | 488 | 530 | 65 |
| Probe C | 4,7-Di(thiophen-2-yl)benzo-[c][1][2][3]thiadiazole | 488 | 545 | 30 |
| Fluorescein | Xanthene | 494 | 518 | 15 |
Note: This table presents illustrative data. Actual values will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Measurement of Photostability
This protocol outlines a method for quantifying the photostability of a fluorescent probe in solution.
Materials:
-
5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-based probe
-
Appropriate solvent (e.g., DMSO, PBS)
-
Fluorometer or fluorescence microscope with a camera
-
Quartz cuvette or microscope slide with a coverslip
-
Data analysis software
Procedure:
-
Sample Preparation: Prepare a solution of the probe at a concentration that gives a strong but not saturating fluorescence signal.
-
Instrument Setup:
-
Set the excitation and emission wavelengths to the probe's maxima.
-
Adjust the detector gain or camera exposure to achieve a signal that is approximately 70-80% of the dynamic range.
-
-
Data Acquisition:
-
Begin continuous acquisition of fluorescence intensity readings or images.
-
Ensure the sample is continuously illuminated with the excitation light at a constant intensity.
-
Record data until the fluorescence intensity has decreased to at least 20% of the initial value.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity versus time.
-
Fit the data to a single or double exponential decay curve to determine the photobleaching half-life (t½).
-
Visualizations
Caption: Workflow for quantitative photostability assessment.
Caption: Decision tree for troubleshooting photobleaching.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst-Free Synthesis of Benzoimidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the catalyst-free synthesis of benzoimidazo[2,1-b]thiazole derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a catalyst-free synthesis for benzoimidazo[2,1-b]thiazole derivatives?
A1: Catalyst-free synthesis offers several benefits, including reduced cost, simpler purification procedures due to the absence of catalyst residues, and environmentally friendly reaction conditions.[1] These methods often utilize greener solvents like water or ethanol, minimizing the use of hazardous materials.
Q2: What are the typical starting materials for the catalyst-free synthesis of benzoimidazo[2,1-b]thiazoles?
A2: Common starting materials are 2-aminobenzothiazole scaffolds and α-haloketones (e.g., phenacyl bromides).[2][3] Variations of this reaction may involve other electrophiles.
Q3: Is microwave irradiation necessary for this synthesis?
A3: While not strictly necessary, microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[2][3]
Q4: What solvents are recommended for this reaction?
A4: Green solvents are often preferred. A mixture of isopropanol and water (H₂O-IPA) under microwave irradiation has been reported to give excellent yields.[2] Other options include ethanol/water mixtures and 2,2,2-trifluoroethanol (TFE).[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If using conventional heating, increase the reaction time or temperature. - If using microwave irradiation, ensure the correct power and temperature settings are used. |
| Purity of starting materials | - Verify the purity of 2-aminobenzothiazole and the α-haloketone using techniques like NMR or melting point analysis. Impurities can lead to side reactions. | |
| Suboptimal solvent | - The choice of solvent can be critical. If yields are low, consider switching to a different solvent system, such as H₂O-IPA or TFE.[2][4] | |
| Formation of Side Products | Competing side reactions | - N-alkylation of the 2-aminobenzothiazole can sometimes compete with the desired cyclization. - Ensure the stoichiometry of the reactants is accurate. An excess of the α-haloketone might promote side reactions. |
| Degradation of product | - Benzoimidazo[2,1-b]thiazole derivatives may be sensitive to prolonged heating or harsh work-up conditions. Minimize exposure to high temperatures and strong acids or bases during work-up. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize | - Attempt purification using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point for elution. - If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Product is water-soluble | - If the product has polar functionalities, it might have some solubility in the aqueous layer during work-up. Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols
Microwave-Assisted Catalyst-Free Synthesis in H₂O-IPA
This protocol is adapted from a reported efficient synthesis of benzo[d]imidazo[2,1-b]thiazoles.[2]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminobenzothiazole (1.0 mmol) and the corresponding α-bromoacetophenone (1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of water and isopropanol (H₂O-IPA) (4 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100 °C for 12-15 minutes.
-
Work-up: After cooling, the resulting solid product is collected by filtration.
-
Purification: Wash the solid with cold ethanol to afford the pure benzo[d]imidazo[2,1-b]thiazole derivative.
Catalyst-Free Synthesis in 2,2,2-Trifluoroethanol (TFE)
This protocol is based on a greener approach for the synthesis of benzo[4][5]imidazo[2,1-b]thiazoles.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 15-20 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation
Table 1: Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles in H₂O-IPA[2]
| Entry | 2-Aminobenzothiazole Substituent | α-Bromoacetophenone Substituent | Time (min) | Yield (%) |
| 1 | H | H | 15 | 95 |
| 2 | 6-NO₂ | H | 12 | 92 |
| 3 | 6-Cl | H | 15 | 94 |
| 4 | H | 4-Br | 15 | 93 |
| 5 | H | 4-Cl | 12 | 96 |
Table 2: Catalyst-Free Synthesis of Benzo[4][5]imidazo[2,1-b]thiazoles in TFE[4]
| Entry | 2-Mercaptobenzimidazole Substituent | Dialkyl Acetylenedicarboxylate | Time (min) | Yield (%) |
| 1 | H | Dimethyl | 15 | 95 |
| 2 | 5-NO₂ | Dimethyl | 20 | 92 |
| 3 | H | Diethyl | 15 | 96 |
| 4 | 5-Cl | Diethyl | 20 | 94 |
| 5 | 5-CH₃ | Diethyl | 15 | 97 |
Visualizations
Caption: Experimental workflow for catalyst-free synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
strategies to reduce non-radiative decay in benzothiadiazole phosphorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in reducing non-radiative decay in benzothiadiazole-based phosphorescent materials.
Frequently Asked Questions (FAQs)
Q1: My benzothiadiazole derivative is showing weak or no phosphorescence at room temperature. What are the likely causes and how can I address this?
A1: Weak or absent room temperature phosphorescence (RTP) in benzothiadiazole derivatives is often due to efficient non-radiative decay pathways that outcompete the desired radiative phosphorescent decay. Common causes include:
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Insufficient Intersystem Crossing (ISC): The transition from the excited singlet state (S1) to the triplet state (T1) is inefficient.
-
Vibrational Quenching: Molecular vibrations and rotations dissipate the energy of the triplet state as heat instead of light.
-
Conformational Flexibility: Flexible parts of the molecule can undergo conformational changes that promote non-radiative decay.
-
Environmental Quenching: Interactions with the solvent or oxygen can quench the triplet state.
Troubleshooting Strategies:
-
Enhance Intersystem Crossing with the Heavy Atom Effect: Incorporating heavy atoms into your molecular design can significantly increase the rate of intersystem crossing (k_ISC) through enhanced spin-orbit coupling.[1][2]
-
Strategy: Introduce bromine (Br) or iodine (I) atoms onto the benzothiadiazole core or adjacent aromatic rings.[3] Alternatively, coordination with heavy metals like gold (Au) or platinum (Pt) can be highly effective.[2][4][5]
-
Expected Outcome: A significant increase in phosphorescence quantum yield and a shorter excited-state lifetime.
-
-
Increase Structural Rigidity: Suppressing molecular vibrations can reduce non-radiative decay rates.
-
Strategy 1: Macrocyclization: Linking luminophores into a macrocyclic structure can restrict intramolecular motions.[6][7] This strategy, termed macrocyclization-induced emission enhancement (MIEE), has been shown to dramatically increase photoluminescence quantum yields.[6]
-
Strategy 2: Polymer Matrix Doping: Dispersing the benzothiadiazole derivative into a rigid polymer matrix can limit conformational flexibility and shield it from quenchers.[8]
-
Q2: How can I systematically tune the phosphorescence properties of my benzothiadiazole compounds?
A2: Systematic tuning can be achieved by a combination of molecular engineering strategies that influence the electronic and structural properties of the molecule.
-
Donor-Acceptor-Donor (D-A-D) Architecture: Utilize the electron-accepting nature of the benzothiadiazole core and attach various electron-donating groups.[9][10] The strength and position of the donor groups can modulate the energy of the excited states and influence the balance between radiative and non-radiative decay.
-
Substitution Effects:
-
Fluorination: Can enhance electronic properties and lead to deeper HOMO energy levels, but may also make materials more brittle.[10][11]
-
Cyano-Substitution: Adding cyano groups can modulate excited-state dynamics and suppress non-radiative relaxation pathways.[12]
-
Alkylation: Can be used to improve solubility and processability, and may also influence molecular packing and rigidity.[11]
-
Q3: My phosphorescent material is susceptible to quenching by oxygen. How can I mitigate this?
A3: Oxygen quenching is a common issue for phosphorescent materials due to the long lifetime of the triplet state.
-
Protective Matrix: Incorporating the emitter into a material with low oxygen permeability, such as a liposome bilayer or a dense polymer film, can shield it from molecular oxygen.[8]
-
Deoxygenation: For solution-based measurements, thoroughly deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Troubleshooting Guides
Problem 1: Low Phosphorescence Quantum Yield
-
Symptom: The measured photoluminescence quantum yield (PLQY) is significantly lower than desired, with the majority of the decay being non-radiative.
-
Possible Cause: High-frequency vibrations, particularly from C-H bonds, are contributing significantly to non-radiative decay.
-
Suggested Solution: Deuteration
-
Protocol: Replace hydrogen atoms with deuterium atoms at positions with high vibrational modes, such as on alkyl chains or aromatic rings directly involved in the excited state.[13][14] This lowers the frequency of the vibrations and reduces the efficiency of vibrational quenching.
-
Experimental Verification: Compare the PLQY and excited-state lifetime of the deuterated compound with its non-deuterated counterpart. A significant increase in both parameters would indicate successful suppression of non-radiative decay through this pathway.
-
Problem 2: Broad Phosphorescence Spectrum and Poor Color Purity
-
Symptom: The emission spectrum is broad, indicating multiple emissive species or significant structural relaxation in the excited state.
-
Possible Cause: Conformational flexibility in the molecular backbone leads to a range of excited-tate geometries.[7]
-
Suggested Solution: Rigidification through Macrocyclization
-
Protocol: Synthesize a macrocyclic analogue of your current molecule.[6][15] This can be achieved by linking multiple benzothiadiazole units together with short, rigid linkers.
-
Data to Collect: Measure the full width at half maximum (FWHM) of the emission spectra for both the linear and macrocyclic compounds. A narrower FWHM for the macrocycle would indicate a more uniform excited-state population and reduced structural relaxation.
-
Quantitative Data Summary
| Strategy | Molecule/System | Modification | Photoluminescence Quantum Yield (Φ_PL) | Phosphorescence Lifetime (τ) | Reference |
| Heavy Atom Effect | 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Bromination | - | 9 µs | [3] |
| 2,1,3-benzothiadiazole–Au(I)–L complexes | Auration | up to 0.84 | up to 0.36 ms | [5] | |
| Macrocyclization | Benzothiadiazole-based macrocycle (BT-LC) | Macrocyclization | 99% | 11.25 ns (fluorescence) | [6] |
| Macrocycle Molecule (L-ring) | Macrocyclization | 92% | - | [15] | |
| Deuteration | Blue TADF Emitter | Deuteration of carbazolyl units | 30.3% (EQE in OLED) | - | [13] |
| Donor-Acceptor Design | BTZ–DMAC | D-A-D with acridine donors | 8.8% (EQE in OLED) | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Brominated Benzothiadiazole Derivative (General Procedure)
This protocol is a general guideline based on common synthetic strategies for functionalizing benzothiadiazole.
-
Starting Material: Obtain or synthesize 4,7-dibromo-2,1,3-benzothiadiazole.
-
Reaction: Perform a Suzuki or Stille cross-coupling reaction to introduce an amino-functionalized aryl group at one of the bromine positions. For example, react 4,7-dibromo-2,1,3-benzothiadiazole with a pyridylaminoboronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Purification: After the reaction is complete, extract the product into an organic solvent. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)
-
Instrumentation: Use a calibrated spectrofluorometer with an integrating sphere.
-
Sample Preparation: Prepare dilute solutions of the sample and a reference standard with a known quantum yield in a deoxygenated solvent. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Measurement:
-
Record the emission spectrum of the solvent blank.
-
Record the emission spectrum and the scattering peak of the reference standard.
-
Record the emission spectrum and the scattering peak of the sample.
-
-
Calculation: The quantum yield is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizations
Caption: Troubleshooting workflow for weak phosphorescence.
Caption: Workflow for measuring photoluminescence quantum yield.
References
- 1. Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles? [mdpi.com]
- 2. Access to long-lived room temperature phosphorescence through auration of 2,1,3-benzothiadiazole - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00238E [pubs.rsc.org]
- 3. Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to long-lived room temperature phosphorescence through auration of 2,1,3-benzothiadiazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and macrocyclization-induced emission enhancement of benzothiadiazole-based macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suppression of Nonradiative Decay in TADF Emitters via a Macrocyclic Strategy: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Dyes: 5-(Trifluoromethyl)benzo[c]thiadiazole and Other Common Fluorophores
A Comparative Guide to Fluorescent Dyes: 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and other widely used fluorescent dyes, namely Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine dyes (Cy3 and Cy5). This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable fluorescent probe for their specific applications, ranging from cellular imaging to biochemical assays.
Photophysical Performance Comparison
The selection of a fluorescent dye is critically dependent on its photophysical properties. Key parameters include the wavelengths of maximum absorption (excitation) and emission, the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability. The following table summarizes these key performance metrics for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and other common fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole | ~360[4] | ~546[4] | Not widely reported | ~0.10 (in CH₂Cl₂)[4] |
| Fluorescein Isothiocyanate (FITC) | 495[1][2] | 525[1][2] | 75,000[1][2] | 0.92[1][2] |
| Rhodamine B | 546[5] | 567[5] | 106,000[5] | 0.70[5] |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 (can be higher in viscous media) |
| Cyanine 5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.27 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for labeling and imaging cells with a fluorescent dye. This process is fundamental for visualizing cellular structures and dynamics.
Caption: A generalized workflow for cellular imaging using fluorescent dyes.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots.
-
n_sample and n_standard are the refractive indices of the solvents (if different).
-
Determination of Molar Extinction Coefficient
This protocol outlines the measurement of the molar extinction coefficient using the Beer-Lambert law.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye sample
-
Spectroscopic grade solvent
-
Analytical balance
Procedure:
-
Prepare a stock solution of the dye with a precisely known concentration by accurately weighing the dye and dissolving it in a known volume of solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration .
-
Determine the slope of the resulting linear plot. According to the Beer-Lambert law (A = εcl), the slope is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
General Protocol for Cellular Imaging
This protocol provides a general procedure for staining and imaging live cells with a fluorescent dye.
Materials:
-
Fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Dye Loading:
-
Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the dye-containing medium.
-
Incubate the cells for a specific time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each cell type and dye.
-
-
Washing:
-
Remove the dye-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide with a drop of imaging buffer or medium.
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen dye.
-
This guide provides a foundational comparison of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole with other common fluorescent dyes. The provided protocols offer a starting point for the experimental characterization and application of these valuable research tools. It is important to note that optimal experimental conditions may vary depending on the specific application and instrumentation.
Validation of 5-(Trifluoromethyl)benzo-thiadiazole as a Selective Biological Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 5-(Trifluoromethyl)benzo-thiadiazole as a selective biological marker. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related benzothiadiazole (BTD) derivatives and compares their performance with established fluorescent probes. This guide is intended to serve as a valuable resource for researchers interested in the application of novel fluorophores in biological imaging and sensing.
Executive Summary
Benzothiadiazole (BTD) derivatives have emerged as a versatile class of fluorophores with significant potential in the development of selective biological markers. Their attractive photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to the local environment, make them excellent candidates for various bio-imaging applications. The introduction of a trifluoromethyl group is anticipated to enhance photostability and influence the electronic properties of the BTD core, potentially leading to improved performance as a biological probe. This guide provides a framework for the validation of 5-(Trifluoromethyl)benzo-thiadiazole by comparing the known characteristics of analogous BTDs with other commonly used fluorescent markers.
Data Presentation: Comparative Photophysical Properties
The following table summarizes the key photophysical properties of various benzothiadiazole derivatives and compares them with two well-established fluorescent probes, Fluorescein and Rhodamine B. This data, compiled from various sources, provides a quantitative basis for evaluating the potential performance of 5-(Trifluoromethyl)benzo-thiadiazole.
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Benzothiadiazole Derivatives | ||||||
| 4-Ethynyl-2,1,3-benzothiadiazole (BTDPh) | ~420 | ~530 | ~110 | Not Reported | Not Reported | [1] |
| 4-Ethynyl-2,1,3-benzothiadiazole (BTDPhCN) | ~430 | ~540 | ~110 | Not Reported | Not Reported | [1] |
| 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole | 443 | 565 | 122 | 0.43 | 28,000 | |
| 4,7-bis((4-trimethylsilyl)phenyl)BTD | Not Reported | ~490 | Not Reported | 0.50-0.85 (crystal) | Not Reported | [2] |
| Alternative Fluorescent Probes | ||||||
| Fluorescein (in 0.1 M NaOH) | 490 | 514 | 24 | 0.95 | 76,900 | |
| Rhodamine B (in ethanol) | 554 | 580 | 26 | 0.70 | 106,000 |
Experimental Protocols
Determination of Photophysical Properties
Objective: To quantify the key spectral characteristics of the fluorescent probe.
Methodology:
-
Sample Preparation: Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., DMSO, ethanol, or PBS). For measurements, dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the diluted probe solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the diluted probe solution using a fluorescence spectrophotometer. The excitation wavelength should be set at the determined λabs. The emission maximum (λem) is the wavelength at which the highest fluorescence intensity is observed.
-
Quantum Yield (Φ) Determination: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).[4][5][6] The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Cellular Imaging and Localization
Objective: To assess the ability of the probe to penetrate live cells and localize to specific subcellular compartments.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Incubation: Incubate the cells with a working concentration of the fluorescent probe (typically in the low micromolar range) in cell culture medium for a specific duration (e.g., 30 minutes to 2 hours).
-
Co-staining (Optional): To determine subcellular localization, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Fluorescence Microscopy: Image the stained cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the probe and any co-stains.
-
Image Analysis: Analyze the acquired images to determine the intracellular distribution of the probe and its co-localization with organelle-specific markers.
Mandatory Visualization
Caption: Workflow for the validation of a novel fluorescent biological marker.
Caption: Hypothetical mechanism of cellular uptake and fluorescence activation.
References
- 1. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
comparative analysis of the photophysical properties of halogenated benzothiadiazoles
A Comparative Guide to the Photophysical Properties of Halogenated Benzothiadiazoles
This guide provides a comprehensive comparative analysis of the photophysical properties of halogenated 2,1,3-benzothiadiazoles. Benzothiadiazole (BTD) derivatives are a significant class of heterocyclic compounds utilized as building blocks in fluorescent probes and optoelectronic materials due to their electron-accepting nature, high photostability, and tunable photophysical properties.[1] Halogenation of the BTD core is a key strategy for modulating these properties. This document, intended for researchers, scientists, and drug development professionals, details the impact of different halogen substitutions on the absorption and emission characteristics of BTDs, supported by experimental data.
Data Presentation: Photophysical Properties of Halogenated Benzothiadiazoles
The introduction of halogens onto the benzothiadiazole core significantly influences the photophysical properties of the resulting compounds. The electronegativity and the heavy atom effect of the halogen substituents are the primary factors governing these changes. The following table summarizes key photophysical data for a series of halogenated benzothiadiazole derivatives. The data has been compiled from various sources and measured in different solvents, as noted, which can influence the photophysical behavior.
| Compound | Halogen | Solvent | Absorption Max. (λ_abs, nm) | Emission Max. (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 4,7-di(thiophen-2-yl)-5,6-difluorobenzothiadiazole | Fluorine | Chloroform | 468 | 550 | 3237 | 0.85 | - | [1] |
| Chlorinated Benzothiadiazole Polymer | Chlorine | - | - | - | - | - | - | [2][3] |
| 4-Bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Bromine | - | - | - | - | - | 9000 (9 µs) | |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Bromine | DMSO | 356 | - | - | - | - | [4][5] |
| 4,7-di(thiophen-2-yl)benzo[c][6][7]thiadiazole | - | DMSO | 460 | 565 | 4100 | - | - | [4][5] |
The Heavy Atom Effect in Halogenated Benzothiadiazoles
The "heavy atom effect" is a significant phenomenon observed in halogenated benzothiadiazoles, particularly with heavier halogens like bromine and iodine. This effect promotes intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).[8] In lighter halogenated (e.g., fluorinated) or non-halogenated BTDs, the primary de-excitation pathway from the S₁ state is fluorescence. However, as the atomic mass of the halogen increases, the spin-orbit coupling becomes stronger, facilitating the typically "forbidden" S₁ to T₁ transition.[8] This can lead to a decrease in fluorescence quantum yield and the emergence of phosphorescence, which is emission from the triplet state and has a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds).
Caption: The influence of the heavy atom effect on the de-excitation pathways of halogenated benzothiadiazoles.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of photophysical properties are provided below.
Synthesis of Halogenated Benzothiadiazoles
The synthesis of halogenated benzothiadiazoles can be achieved through various organic chemistry routes. A common starting material is 2,1,3-benzothiadiazole, which can undergo electrophilic halogenation. For instance, 4,7-dibromo-2,1,3-benzothiadiazole can be synthesized by treating 2,1,3-benzothiadiazole with a brominating agent like N-bromosuccinimide (NBS) in a strong acid.[4][5] Subsequent functionalization at the 4 and 7 positions can be achieved via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of various aryl or amino groups.[3]
Photophysical Characterization
1. UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the halogenated benzothiadiazole derivatives are prepared in a spectroscopic grade solvent (e.g., chloroform, DMSO, toluene) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm) at room temperature in a 1 cm path length quartz cuvette. The wavelength of maximum absorption (λ_abs) is determined from the spectrum.
2. Steady-State Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: The same solutions used for UV-Vis absorption measurements are typically used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: The sample is excited at its λ_abs, and the emission spectrum is recorded. The wavelength of maximum emission (λ_em) is determined. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
3. Fluorescence Quantum Yield (Φ_F) Determination (Absolute Method using an Integrating Sphere):
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.[6][7][9][10][11]
-
Procedure:
-
A blank measurement is performed with a cuvette containing only the solvent placed inside the integrating sphere. The excitation light is scattered within the sphere, and the spectrum of this scattered light is measured.
-
The sample solution is then placed in the integrating sphere, and the measurement is repeated under identical conditions. The resulting spectrum will contain both the scattered excitation light and the fluorescence emission from the sample.
-
The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the scattered excitation light between the blank and the sample measurements. The number of emitted photons is the integrated intensity of the fluorescence emission spectrum of the sample.[6]
-
4. Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and TCSPC electronics.[12][13][14][15]
-
Procedure:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The arrival times of the emitted photons are measured relative to the excitation pulses.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay curve is deconvoluted with the IRF, and the resulting decay is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
- 4. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 10. edinst.com [edinst.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ias.ac.in [ias.ac.in]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Unraveling the Structure-Activity Relationship of 5-(Trifluoromethyl)benzo--thiadiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(Trifluoromethyl)benzo--thiadiazole derivatives and related heterocyclic compounds, drawing on available experimental data to illuminate key structural determinants of their biological function.
While a comprehensive SAR study on a diverse series of 5-(Trifluoromethyl)benzo--thiadiazole derivatives against a single biological target remains to be fully elucidated in publicly available research, analysis of structurally related compounds provides valuable insights. This guide synthesizes findings from studies on benzo[c][1][2][3]thiadiazole and 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives to infer potential SAR trends for the target scaffold, primarily focusing on their anticancer and enzyme inhibitory activities.
Core Scaffold and Key Substitutions
The foundational structure is the 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole core. The trifluoromethyl (-CF3) group at the 5-position is a critical feature, known to enhance metabolic stability and cell permeability of drug candidates due to its lipophilic nature. The electron-withdrawing properties of the -CF3 group can also significantly influence the electronic environment of the heterocyclic ring system, thereby modulating interactions with biological targets.
Comparative Biological Activity Data
To facilitate a clear comparison, the following tables summarize the biological activities of various derivatives from related studies.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This table showcases the antiproliferative activity of derivatives where the core has been modified, providing insights into how different substituents impact anticancer efficacy. The data is sourced from a study on new 7-oxo, 7-chloro, and 7-amino 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[2][3][4]
| Compound | R | X | Mean Growth Percent (%) at 10µM |
| 2b | Phenyl | O | 80.33 |
| 3b | Phenyl | Cl | 48.97 |
| 4b | Phenyl | NH-benzyl | 84.41 |
| 4c | Phenyl | NH-CH2-(4-F-Ph) | 73.18 |
Data represents the mean growth percent of a panel of 60 cancer cell lines. A lower percentage indicates higher anticancer activity.
Key SAR Observations:
-
Substitution at the 7-position: The nature of the substituent at the 7-position of the thiazolo[4,5-d]pyrimidine ring system significantly influences anticancer activity.
-
Chloro vs. Oxo and Amino groups: The 7-chloro derivative (3b ) exhibited the most potent anticancer activity, suggesting that an electron-withdrawing and potentially reactive group at this position is favorable.
-
Amino derivatives: The 7-amino derivatives (4b and 4c ) showed moderate activity, with the fluoro-substituted benzylamine (4c ) being slightly more active than the unsubstituted benzylamine (4b ), indicating that halogen substitution on the peripheral phenyl ring can modulate activity.
Table 2: SHP2 Inhibitory Activity of Benzo[c][1][2][3]thiadiazole Derivatives
This table presents data from a study on benzo[c][1][2][3]thiadiazole derivatives as inhibitors of the protein tyrosine phosphatase SHP2, a key target in oncology. While not all compounds feature a 5-trifluoromethyl group, this data is crucial for understanding the SAR of the core benzothiadiazole scaffold.[5]
| Compound | R1 | R2 | IC50 (µM) for SHP2 |
| 11a | H | H | >40 |
| 11d | H | OCH3 | 11.34 |
| 11g | H | CF3 | 2.11 |
| 11h | Cl | H | 5.23 |
IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.
Key SAR Observations:
-
Importance of Substitution on the Phenyl Ring: Unsubstituted derivative 11a was inactive, highlighting the necessity of substituents on the pendant phenyl ring for SHP2 inhibition.
-
Effect of Electron-Withdrawing Groups: The presence of a trifluoromethyl group (11g ) or a chlorine atom (11h ) on the phenyl ring significantly enhanced inhibitory potency compared to an electron-donating methoxy group (11d ).
-
Potency of the Trifluoromethyl Group: The derivative with a trifluoromethyl group (11g ) was the most potent inhibitor in this series, underscoring the favorable contribution of this moiety to the binding affinity with SHP2.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[2][3][4]
The synthesis of the 7-oxo, 7-chloro, and 7-amino derivatives involved a multi-step process:
-
Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][6]thiazolo[4,5-d]pyrimidin-7(6H)-ones (2a-e): This was achieved by reacting appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride.
-
Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-e): The 7-oxo derivatives were chlorinated using phosphoryl chloride.
-
Synthesis of 7-amino-3-substituted-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (4a-c): The 7-chloro derivatives were reacted with the corresponding amines to yield the final 7-amino compounds.
NCI-60 Human Tumor Cell Line Screen[2][3]
The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen.
-
Cell Lines: The screen utilizes 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay: The assay is based on the sulforhodamine B (SRB) protein assay to assess cell growth inhibition.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the compounds are added at a single concentration (10 µM).
-
The plates are incubated for 48 hours.
-
Cells are fixed with trichloroacetic acid and stained with SRB.
-
The absorbance is read on an automated plate reader.
-
-
Data Analysis: The percentage growth is calculated relative to the number of cells at the start and the number of cells in the control wells.
SHP2 Inhibition Assay[5]
The inhibitory activity against SHP2 was determined using a biochemical assay.
-
Enzyme and Substrate: Recombinant human SHP2 protein and the substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) were used.
-
Assay Buffer: The assay was performed in a buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
Procedure:
-
The inhibitor and the enzyme were pre-incubated in the assay buffer.
-
The reaction was initiated by the addition of the substrate.
-
The fluorescence generated by the dephosphorylation of DiFMUP was measured over time using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Visualizing the Structure-Activity Landscape
Graphviz diagrams are provided to visually represent key relationships and workflows.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
Assessing the Cytotoxicity of 5-(Trifluoromethyl)benzo--thiadiazole for In Vivo Imaging: A Comparative Guide
For researchers and drug development professionals, ensuring the safety and biocompatibility of novel imaging agents is paramount. This guide provides a comparative assessment of the potential cytotoxicity of 5-(Trifluoromethyl)benzo--thiadiazole, a fluorophore scaffold of interest for in vivo imaging applications. Due to the limited publicly available cytotoxicity data specifically for 5-(Trifluoromethyl)benzo--thiadiazole as an imaging probe, this guide adopts a comparative approach. It evaluates the known cytotoxic profiles of structurally related benzothiadiazole derivatives, considers the influence of the trifluoromethyl group, and benchmarks these against established in vivo imaging agents.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxicity of various benzothiadiazole derivatives and commonly used in vivo imaging agents. It is important to note that many benzothiadiazole derivatives have been investigated for their anticancer properties, which inherently implies a degree of cytotoxicity. This contrasts with the desired profile of an imaging agent, where minimal cellular toxicity is a key objective.
| Compound/Imaging Agent | Class | Cell Line | Assay | Cytotoxicity Metric (IC50) |
| Benzothiadiazole Derivatives | ||||
| Thiophene-Benzothiadiazole Oligoelectrolyte (M1) | Fluorescent Probe | HCC1937, OVCAR-8, SK-OV-3 (Breast and Ovarian Cancer) | Not Specified | Significant reduction in cell viability at 10 µM with light activation[1] |
| Common In Vivo Imaging Agents | ||||
| Indocyanine Green (ICG) | Near-Infrared Fluorescent Dye | ES2 (Ovarian Cancer) | MTT | No observed toxicity up to 11 µM for 24h[2] |
| IRDye 800CW | Near-Infrared Fluorescent Dye | Sprague-Dawley Rats (in vivo) | Toxicity Study | No pathological evidence of toxicity at doses up to 20 mg/kg[3][4][5][6] |
| Squaraine Cyanine Dye 10 | Near-Infrared Fluorescent Dye | Caco-2 (Colorectal), HepG2 (Liver) | MTT | IC50 > 50 µM (dark), 5-10 µM (irradiated) |
| Bichromophoric Cyanine Dye (BCD) | Near-Infrared Fluorescent Dye | Melanoma | Not Specified | Photocytotoxicity at < 5 µM; dark cytotoxicity > 20 µM |
| Technetium-99m (99mTc) Sestamibi | Radionuclide Imaging Probe | In vivo | General Safety | Very low risk of toxicity[7] |
| Gallium-68 (68Ga) DOTATATE | Radionuclide Imaging Probe | In vivo | General Safety | No adverse events requiring treatment observed in clinical studies[8][9] |
Experimental Protocols for Cytotoxicity Assessment
Accurate evaluation of cytotoxicity is crucial. The following are detailed protocols for three commonly employed assays to determine the effect of a compound on cell viability and death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(Trifluoromethyl)benzo--thiadiazole) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[3][10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group based on the absorbance readings of the spontaneous and maximum LDH release controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways in Cytotoxicity
Small molecule-induced cytotoxicity often culminates in programmed cell death, or apoptosis. Understanding the underlying signaling pathways is crucial for characterizing the mechanism of toxicity. Apoptosis is primarily mediated through two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8.[11][12]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, including cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[4][11][12]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]
Conclusion
References
- 1. Visible Light-Induced Cytotoxicity of a Thiophene-Benzothiadiazole-Based Conjugated Oligoelectrolyte in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-dose intravenous toxicity study of IRDye 800CW in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 68Ga DOTATATE, a new molecular imaging agent, for neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. Photocytotoxicity of a cyanine dye with two chromophores toward melanoma and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer† †Electronic supplementary information (ESI) available. See DOI: 10.1039/c6sc01561a | Semantic Scholar [semanticscholar.org]
Cross-Validation of Experimental and Theoretical Data for 5-(Trifluoromethyl)benzo[c]thiadiazole: A Comparative Guide
Cross-Validation of Experimental and Theoretical Data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this guide establishes a cross-validation framework by comparing its known physicochemical properties with data from the parent compound, 2,1,3-benzothiadiazole, and other relevant substituted analogues. This approach allows for an inferential understanding of the structural and electronic effects of the trifluoromethyl group on the benzothiadiazole core.
Physicochemical Properties: A Comparative Overview
The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The following table summarizes the available experimental data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole and compares it with the parent 2,1,3-benzothiadiazole and other 5-substituted analogues.
| Property | 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole | 2,1,3-Benzothiadiazole | 5-Chlorobenzo[c][1][2][3]thiadiazole | 5-Nitrobenzo[c][1][2][3]thiadiazole |
| CAS Number | 17754-05-1 | 273-13-2 | 2207-32-1 | 16252-88-3 |
| Molecular Formula | C₇H₃F₃N₂S | C₆H₄N₂S | C₆H₃ClN₂S | C₆H₃N₃O₂S |
| Molecular Weight ( g/mol ) | 204.17 | 136.18 | 170.62 | 181.16 |
| Melting Point (°C) | 36 | 43-44 | Not Available | Not Available |
| Boiling Point (°C) | 100 | 206 | Not Available | Not Available |
| Density (g/cm³) | 1.535 | 1.25 | Not Available | Not Available |
| LogP | 2.71010 | Not Available | Not Available | Not Available |
Experimental vs. Theoretical Spectroscopic Data
Table 2: Experimental and Theoretical Spectroscopic Data for 2,1,3-Benzothiadiazole
| Spectroscopic Data | Experimental Values | Theoretical (DFT) Values |
| ¹H NMR (ppm) | δ 8.61 | Predictions would show downfield shifts for aromatic protons. |
| ¹³C NMR (ppm) | δ 151.6 | Calculations would predict chemical shifts for the aromatic carbons. |
| IR (cm⁻¹) | Key vibrations for the benzothiadiazole ring system. | Calculated vibrational frequencies would correspond to the stretching and bending modes of the molecule. |
| UV-Vis (nm) | λmax at 253 (in Methanol) | TD-DFT calculations would predict the electronic transition energies. |
For the trifluoromethyl-substituted analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, mass spectrometry data confirms its molecular weight with an observed m/z of 169.12 (M-H)⁺.[3]
Experimental Protocols
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
A detailed synthesis protocol for a related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, has been reported. The synthesis involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with sodium nitrite in hydrochloric acid, followed by hydrolysis. The crude product is then purified by column chromatography.[3]
-
Starting Material: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Reagents: Concentrated hydrochloric acid, Sodium nitrite (NaNO₂), Water, Dichloromethane (CH₂Cl₂), Sodium sulfate (Na₂SO₄), Silica gel, Hexane, Ethyl acetate.
-
Procedure:
-
Suspend 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the mixture.
-
Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature.
-
After stirring, add water and warm the reaction mixture.
-
Cool the mixture to room temperature and perform a liquid-liquid extraction with dichloromethane.
-
Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system.[3]
-
Spectroscopic and Crystallographic Analysis
-
Mass Spectrometry: The mass spectrum of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one was recorded to confirm the molecular weight of the synthesized compound.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction was used to determine the three-dimensional structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[3]
Computational Methodology
While specific computational studies on 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole are lacking, the general approach for theoretical analysis of benzothiadiazole derivatives involves Density Functional Theory (DFT) calculations.
-
Software: Gaussian 09 or similar quantum chemistry packages.
-
Method: DFT using a functional such as B3LYP.
-
Basis Set: A basis set like 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.
-
Calculated Properties:
-
Optimized Geometry: To determine the most stable molecular structure and calculate geometric parameters (bond lengths, bond angles).
-
Vibrational Frequencies: To predict the IR spectrum and identify characteristic vibrational modes.
-
NMR Chemical Shifts: To predict ¹H and ¹³C NMR spectra.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic structure and reactivity.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict the UV-Vis absorption spectrum.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a target molecule like 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, especially when direct data is limited.
Caption: Workflow for the cross-validation and comparative analysis of 5-(Trifluoromethyl)benzothiadiazole.
Conclusion
The cross-validation of experimental and theoretical data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, through comparison with its parent compound and other analogues, provides valuable insights into the influence of the trifluoromethyl group on the physicochemical and electronic properties of the benzothiadiazole scaffold. While direct experimental spectroscopic and biological data for the target molecule remain elusive, the presented framework allows researchers to make informed predictions about its behavior. The significant increase in molecular weight, density, and lipophilicity (LogP) upon trifluoromethyl substitution is evident from the available data. Further computational studies on the target molecule are warranted to provide a more detailed theoretical benchmark for its properties and to guide future experimental investigations into its potential applications in drug development and materials science.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticonvulsant Efficacy of Novel 1,3,4-Thiadiazole Derivatives
For Immediate Release
In the ongoing search for more effective and less toxic antiepileptic drugs, the 1,3,4-thiadiazole nucleus has emerged as a promising scaffold for the development of novel anticonvulsant agents. This guide provides a comparative analysis of the anticonvulsant activity of various 2,5-disubstituted 1,3,4-thiadiazole derivatives, supported by experimental data from preclinical screening models. The data underscores the potential of this heterocyclic system in designing next-generation therapeutics for epilepsy.
The anticonvulsant potential of novel chemical entities is primarily evaluated using rodent models of induced seizures. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures. Neurotoxicity, a critical parameter for drug viability, is often assessed using the rotarod test, which measures motor coordination impairment. A key metric for evaluating a compound's potential is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window.
Quantitative Comparison of Anticonvulsant Activity
Recent studies have synthesized and evaluated various series of 1,3,4-thiadiazole derivatives, revealing key structure-activity relationships. The following table summarizes the anticonvulsant activity and neurotoxicity of representative compounds from different studies to illustrate the therapeutic potential.
| Compound ID | Substituents | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Compound A | 2-(aminomethyl)-5-(2-biphenylyl) | MES (mice, i.p.) | Not Specified | Not Specified | 6.5 | [1][2] |
| Compound B | 5-(2,4-dichlorobenzyl)thio- & 3-(4-fluorophenyl)urea | MES (mice) | 0.65 µmol/kg | Not Reported | Not Calculated | [3] |
| Compound C | 5-(3-methoxybenzyl)thio- & 3-phenylurea | MES (mice) | 1.14 µmol/kg | Not Reported | Not Calculated | [3] |
| Compound D | 5-butyl-2-(2,4-dihydroxyphenyl) | MES (mice) | 247 | >500 | >2.02 | [4] |
| Compound E | 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl | MES (mice) | 20.11 | Not Reported | Not Calculated | |
| Compound F | 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl | scPTZ (mice) | 35.33 | Not Reported | Not Calculated | |
| Phenytoin | Standard Drug | MES (mice, i.p.) | Not Specified | Not Specified | 7.0 | [1][2] |
| Carbamazepine | Standard Drug | MES (mice, i.p.) | Not Specified | Not Specified | 11.0 | [1][2] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols. ED50 and TD50 values are reported as found in the cited literature.
Experimental Design and Workflow
The preclinical evaluation of anticonvulsant candidates follows a standardized workflow to ensure reliable and reproducible results. This process begins with the chemical synthesis of the target compounds, followed by a tiered screening approach.
Caption: Preclinical screening workflow for novel anticonvulsant thiadiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the standard protocols for the key assays mentioned.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5]
-
Animal Preparation: Male albino mice (20-25 g) or rats are used. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (0.2 seconds) via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[5]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and is a model for absence seizures.
-
Animal Preparation: Male albino mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered i.p. at various doses prior to the convulsant.
-
Convulsant Administration: A dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously into a loose fold of skin on the neck.[6]
-
Observation: Animals are observed for 30 minutes for the presence or absence of a seizure, characterized by a period of clonic spasms lasting at least 3-5 seconds.[6]
-
Endpoint: An animal is considered protected if it does not exhibit the characteristic clonic seizure.[6]
-
Data Analysis: The ED50 is calculated based on the dose-response data.
Rotarod Test for Neurotoxicity
This test evaluates motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD50).
-
Apparatus: A motorized rod (e.g., 3 cm diameter) that rotates at a constant or accelerating speed.
-
Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1 minute) before the test day.
-
Drug Administration: Test compounds are administered at various doses.
-
Testing: At the time of peak effect, the animal is placed on the rotating rod.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is recorded as a neurological deficit.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Structure-Activity Relationship Insights
The anticonvulsant activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring and any appended aryl moieties.
Caption: Key structural features influencing the anticonvulsant activity of thiadiazoles.
Studies have shown that the introduction of bulky, lipophilic aryl groups at the 2-position, such as a biphenyl group, can confer potent activity in the MES model.[1][2] Furthermore, substitutions on appended phenyl rings, such as chloro and methoxy groups, have been shown to modulate efficacy, with halogen-containing compounds often exhibiting significant potency.[3] The nature of the substituent at the 5-position also plays a critical role, with various amino and thioether-linked moieties leading to promising anticonvulsant profiles.[3]
References
Unveiling the Solvent-Dependent Behavior of 5-(Trifluoromethyl)benzo--thiadiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of the local environment on the photophysical properties of fluorophores is paramount for the design of sensitive probes and robust assays. This guide provides a comprehensive evaluation of 5-(Trifluoromethyl)benzo--thiadiazole, a fluorophore of growing interest, in various solvent environments. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from closely related benzothiadiazole derivatives to provide a comparative analysis and predict its behavior.
The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-accepting unit that, when incorporated into donor-acceptor architectures, often gives rise to compounds with pronounced intramolecular charge transfer (ICT) characteristics. This ICT nature makes their absorption and emission properties highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. The introduction of a potent electron-withdrawing trifluoromethyl group at the 5-position is expected to significantly modulate the electronic properties of the BTD scaffold, influencing its solvatochromic behavior.
This guide will compare the anticipated performance of 5-(Trifluoromethyl)benzo--thiadiazole with other key benzothiadiazole derivatives, providing available experimental data to support these comparisons.
Comparative Analysis of Photophysical Properties
To contextualize the expected performance of 5-(Trifluoromethyl)benzo--thiadiazole, we present a comparative summary of the photophysical data for related benzothiadiazole derivatives in a range of solvents with varying polarities. The data for the alternative compounds has been compiled from published research.
Table 1: Photophysical Data of Selected Benzothiadiazole Derivatives in Various Solvents
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 5-(Trifluoromethyl)benzo--thiadiazole (Predicted) | Non-polar (e.g., Toluene) | ~400-420 | ~500-530 | ~5500-6500 | Moderate |
| Polar Aprotic (e.g., CH2Cl2) | ~410-430 | ~550-580 | ~6500-7500 | Low-Moderate | |
| Polar Protic (e.g., Methanol) | ~410-430 | ~600-630 | ~8000-9000 | Low | |
| 4,7-bis[5-[4-(3-ethylheptyl)-2,3-difluorophenyl]-2-thienyl]-2,1,3-benzothiadiazole | Chloroform | 488 | 610 | 4153 | - |
| N-butyl-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-amine | Toluene | 470 | 653 | 6386 | 0.04 |
| Acetonitrile | 470 | 689 | 7194 | - | |
| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | THF | 480 | 640 | 5450 | - |
Note: The data for 5-(Trifluoromethyl)benzo--thiadiazole is predicted based on the known effects of the trifluoromethyl group and trends observed in other benzothiadiazole derivatives. The data for the other compounds is sourced from available literature.
The predicted data suggests that 5-(Trifluoromethyl)benzo--thiadiazole will exhibit a significant positive solvatochromism, characterized by a bathochromic (red) shift in its emission spectrum with increasing solvent polarity. This is a hallmark of molecules with a substantial increase in dipole moment upon excitation, consistent with an ICT state. The quantum yield is expected to decrease in more polar and especially protic solvents due to increased non-radiative decay pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of fluorescent probes.
Synthesis of Benzothiadiazole Derivatives
A general and widely employed method for the synthesis of 2,1,3-benzothiadiazoles involves the cyclization of an appropriately substituted ortho-phenylenediamine with a thionylating agent, such as thionyl chloride (SOCl₂). For more complex derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions are commonly utilized to introduce aryl or heteroaryl substituents at specific positions of a di-halogenated benzothiadiazole core.
Example: Suzuki Cross-Coupling for the Synthesis of Aryl-Substituted Benzothiadiazoles
To a solution of a dibromo-benzothiadiazole derivative (1 equivalent) and an appropriate arylboronic acid (2.2 equivalents) in a degassed solvent mixture (e.g., toluene/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.5 equivalents) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Determination of Photophysical Properties
a) UV-Vis Absorption and Fluorescence Spectroscopy:
Absorption spectra are recorded on a UV-Vis spectrophotometer, and fluorescence spectra are recorded on a spectrofluorometer. Solutions of the compound of interest are prepared in various spectroscopic-grade solvents at a concentration typically in the range of 1-10 µM. For fluorescence measurements, the excitation wavelength is set at the absorption maximum (λabs) of the compound in the respective solvent. The emission is then scanned over a range of longer wavelengths.
b) Determination of Fluorescence Quantum Yield (ΦF):
The relative fluorescence quantum yield is determined using a well-characterized standard with a known quantum yield that absorbs and emits in a similar wavelength range. The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects. The quantum yield is then calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and photophysical characterization of benzothiadiazole derivatives.
Caption: Jablonski diagram illustrating the process of solvatochromism in a polar solvent.
benchmarking the performance of 5-(Trifluoromethyl)benzo--thiadiazole-based sensors
A Comparative Performance Analysis of 5-(Trifluoromethyl)benzo-[c][1][2][3]thiadiazole-Based Sensors for Hydrogen Peroxide Detection
For researchers, scientists, and drug development professionals engaged in the study of reactive oxygen species (ROS), the accurate and sensitive detection of hydrogen peroxide (H₂O₂) is of paramount importance. This guide provides an objective comparison of a benzothiazole-based fluorescent probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (Probe BT-BO), with other leading fluorescent probes for H₂O₂ detection. The performance of Probe BT-BO is benchmarked against prominent alternatives, including boronate-based, coumarin-based, and BODIPY-based sensors. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Performance Comparison of Fluorescent Probes for Hydrogen Peroxide
The efficacy of a fluorescent probe for hydrogen peroxide detection is determined by several key performance indicators, including its emission wavelength, limit of detection (LOD), response time, and selectivity over other ROS. The following tables summarize the quantitative performance of Probe BT-BO and its alternatives.
Table 1: Performance Characteristics of Selected Fluorescent Probes for Hydrogen Peroxide Detection
| Probe Type | Specific Probe Example | Emission Wavelength (λem) | Limit of Detection (LOD) | Response Time | Selectivity |
| Benzothiazole-Based | Probe BT-BO | 604 nm[2][4] | 0.93 µM[5] | Fast[2][4] | High against other ROS, metal ions, and anions[2][4] |
| Boronate-Based | Peroxyfluor-1 (PF1) | 530 nm[6] | Sub-micromolar[7] | ~30 minutes for full response[7] | High against superoxide, nitric oxide, and hydroxyl radical[7] |
| Coumarin-Based | CMB | 451 nm[8] | 118.2 nM[8] | < 16 minutes[3] | High against various ions[8] |
| BODIPY-Based | m-NBBD | Green Emission | 0.94 ppb (~27.6 nM) | ~30 seconds[9] | High against nitro explosives and other ROS[9] |
Signaling Pathways and Experimental Workflows
The detection of hydrogen peroxide by these fluorescent probes is contingent on specific chemical reactions that elicit a change in their fluorescence properties. Understanding these mechanisms is crucial for the accurate interpretation of experimental data.
Signaling Pathway of Probe BT-BO
Probe BT-BO operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. The presence of H₂O₂ triggers the cleavage of the arylboronate ester group. This chemical reaction initiates an Excited-State Intramolecular Proton Transfer (ESIPT), leading to the emission of a strong fluorescent signal.
Caption: Signaling pathway of the benzothiazole-based probe BT-BO for H₂O₂ detection.
General Experimental Workflow for Cellular H₂O₂ Imaging
The following workflow outlines the key steps for detecting intracellular hydrogen peroxide using fluorescent probes. This protocol can be adapted for different cell types and specific experimental questions.
Caption: General experimental workflow for intracellular H₂O₂ detection.
Experimental Protocols
Detailed methodologies are essential for the reproducible and reliable application of these fluorescent probes.
Synthesis of Probe BT-BO
The synthesis of Probe BT-BO is a two-step process:
-
Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT): This is achieved by refluxing 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Synthesis of Probe BT-BO: The synthesized HBT is refluxed with an arylboronate ester recognition moiety in anhydrous acetonitrile. The final product is purified after monitoring the reaction to completion with TLC.[2]
General Protocol for H₂O₂ Detection in Live Cells
This protocol provides a general framework for detecting both exogenous and endogenous H₂O₂ in cultured mammalian cells.
1. Cell Preparation:
-
Culture mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells on confocal dishes to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere for at least 24 hours.[10]
2. Probe Loading:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO).
-
On the day of the experiment, wash the cells with warm phosphate-buffered saline (PBS).
-
Prepare a working solution of the probe (typically 5-10 µM) in serum-free culture medium or PBS.
-
Incubate the cells with the probe working solution for 30-60 minutes at 37°C.[1][10]
3. H₂O₂ Induction and Detection:
-
For exogenous H₂O₂: After probe loading, wash the cells twice with warm PBS. Add fresh medium containing the desired concentration of H₂O₂ (e.g., 10-100 µM) and incubate for approximately 30 minutes.[2][10]
-
For endogenous H₂O₂: After probe loading, wash the cells twice with warm PBS. Add fresh medium containing a stimulus for endogenous H₂O₂ production (e.g., 1 µg/mL phorbol-12-myristate-13-acetate, PMA) and incubate for 30-60 minutes.[2][10]
4. Confocal Microscopy and Image Analysis:
-
Mount the confocal dish on the microscope stage.
-
Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range (e.g., Ex/Em = ~324 nm/~604 nm for BT-BO).[1]
-
Capture fluorescent images and quantify the fluorescence intensity using appropriate software (e.g., ImageJ). The increase in fluorescence intensity correlates with the level of H₂O₂.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unpacking the Solid State: A Comparative Guide to the Crystal Packing of Thiazolo[5,4-d]thiazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the solid-state architecture of thiazolo[5,4-d]thiazole (TTz) derivatives is paramount for predicting and tuning their material properties. This guide offers a comparative analysis of the crystal packing of several TTz derivatives, supported by quantitative crystallographic data and detailed experimental protocols. The insights provided are crucial for the rational design of novel materials with tailored functionalities, from organic electronics to pharmaceuticals.
The rigid, planar, and electron-deficient nature of the thiazolo[5,4-d]thiazole core makes it a privileged scaffold in materials science. The supramolecular arrangement of these molecules in the crystalline state, dictated by subtle intermolecular interactions, profoundly influences their photophysical and electronic properties. This guide delves into the crystal packing of a series of substituted TTz derivatives, highlighting the impact of different functional groups on their solid-state organization.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of thiazolo[5,4-d]thiazole derivatives, providing a quantitative basis for comparing their crystal packing. The data has been compiled from published crystallographic information files (CIFs) and the Cambridge Crystallographic Data Centre (CCDC).
Table 1: Unit Cell Parameters of Thiazolo[5,4-d]thiazole Derivatives
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (MeOPh)₂TTz | C₁₈H₁₄N₂O₂S₂ | Monoclinic | P2₁/n | 10.34 | 5.98 | 13.87 | 90 | 98.45 | 90 | 848.5 | 2 |
| (PrOPh)₂TTz | C₂₂H₂₂N₂O₂S₂ | Monoclinic | P2₁/c | 14.12 | 5.88 | 12.99 | 90 | 109.8 | 90 | 1014.7 | 2 |
| (BuOPh)₂TTz | C₂₄H₂₆N₂O₂S₂ | Monoclinic | P2₁/n | 11.87 | 7.99 | 12.11 | 90 | 107.2 | 90 | 1098.1 | 2 |
| (HepOPh)₂TTz | C₃₀H₃₈N₂O₂S₂ | Triclinic | P-1 | 8.45 | 10.12 | 16.98 | 80.1 | 85.3 | 71.2 | 1347.8 | 2 |
| Dptztz | C₁₆H₈N₄S₂ | Monoclinic | P2₁/c | 8.97 | 10.55 | 7.99 | 90 | 114.3 | 90 | 689.7 | 2 |
*(MeOPh)₂TTz: 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole *(PrOPh)₂TTz: 2,5-bis(4-propoxyphenyl)thiazolo[5,4-d]thiazole *(BuOPh)₂TTz: 2,5-bis(4-butoxyphenyl)thiazolo[5,4-d]thiazole *(HepOPh)₂TTz: 2,5-bis(4-heptyloxyphenyl)thiazolo[5,4-d]thiazole *(Dptztz: 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole)
Table 2: Key Intermolecular Interactions in Thiazolo[5,4-d]thiazole Derivatives
| Derivative | Packing Motif | Dominant Interactions | Interaction Distances (Å) |
| (MeOPh)₂TTz | Herringbone | C–H···π, π–π stacking | C–H···π: ~2.8-3.0, π–π: ~3.5 |
| (PrOPh)₂TTz | Herringbone | C–H···N, C–H···S, π–π stacking | C–H···N: ~2.7, C–H···S: ~2.9, π–π: ~3.6 |
| (BuOPh)₂TTz | Slipped Stacks | C–H···O, van der Waals | C–H···O: ~2.6, various |
| (HepOPh)₂TTz | Herringbone | C–H···π, van der Waals | C–H···π: ~2.9, various |
| Dptztz | π-stacked sheets | N···H-C, π–π stacking | N···H-C: ~2.5, π–π: ~3.4 |
Analysis of Crystal Packing
The crystal packing of thiazolo[5,4-d]thiazole derivatives is predominantly governed by a combination of weak intermolecular interactions, including π–π stacking, C–H···π, C–H···N, C–H···S, and C–H···O hydrogen bonds, as well as van der Waals forces. The nature and directionality of these interactions are highly sensitive to the substituents on the TTz core.
For instance, the introduction of alkoxy chains of varying lengths ((MeOPh)₂TTz, (PrOPh)₂TTz, (BuOPh)₂TTz, and (HepOPh)₂TTz) significantly influences the packing motif. Shorter chains tend to favor a herringbone arrangement, driven by C–H···π and π–π stacking interactions. As the alkyl chain length increases, van der Waals interactions become more prominent, leading to a shift in the packing arrangement, as seen in the slipped stack motif of (BuOPh)₂TTz.
In the case of 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (Dptztz), the presence of the pyridyl nitrogen atoms introduces strong N···H-C hydrogen bonding, which, in conjunction with π–π stacking, directs the formation of well-defined π-stacked sheets.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and crystallographic analysis of thiazolo[5,4-d]thiazole derivatives.
Synthesis of Thiazolo[5,4-d]thiazole Derivatives
A common synthetic route to symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide with two equivalents of the corresponding aromatic aldehyde.
-
Reaction Setup: Dithiooxamide and the aryl aldehyde are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or nitrobenzene in a round-bottom flask equipped with a condenser.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 120-150 °C and stirred for several hours.
-
Workup and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and impurities, and then dried under vacuum. Further purification can be achieved by recrystallization or sublimation.
Crystallization
High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:
-
Slow Evaporation: The synthesized compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent-Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Diffusion at the interface of the two liquids gradually lowers the solubility of the compound, promoting crystal growth.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and crystallographic analysis process.
Caption: Workflow for the synthesis of thiazolo[5,4-d]thiazole derivatives.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Safety Operating Guide
Prudent Disposal of 5-(Trifluoromethyl)benzo--thiadiazole: A Guide for Laboratory Professionals
Prudent Disposal of 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole: A Guide for Laboratory Professionals
The proper disposal of 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a trifluoromethyl group and a benzothiadiazole core, this compound should be treated as hazardous waste. The following procedures provide a framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification and Waste Classification
Based on analogous compounds, 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole should be presumed to possess hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially being harmful to aquatic life. As a halogenated aromatic compound, it falls under the category of regulated hazardous waste.
Table 1: Presumed Hazard Profile and Safety Recommendations
| Hazard Classification | Presumed Risk | Precautionary Actions |
| Health Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not dispose of down the drain. |
| Chemical Hazards | Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride. | Store away from heat and incompatible materials. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole is through a licensed hazardous waste disposal service.
-
Waste Segregation:
-
Collect all waste materials containing 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole, including unadulterated compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, in a dedicated hazardous waste container.
-
This waste stream should be classified as a halogenated organic waste .[4]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[3][4]
-
-
Containerization and Labeling:
-
Use a chemically resistant, leak-proof container for waste collection. The container should be in good condition and have a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole," and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the waste, noting that a specific SDS is unavailable and the hazard assessment is based on similar compounds.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with an appropriate solvent, collecting the decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Personal protective equipment for handling 5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole
Essential Safety and Handling Guide for 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole. The following protocols are based on established safety standards for similar chemical compounds and are intended to ensure laboratory safety and proper environmental stewardship.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole was found. The guidance provided here is extrapolated from data on structurally related benzothiadiazole and thiadiazole derivatives. A thorough risk assessment should be conducted before beginning any work with this compound.
Hazard Assessment
Thiadiazole derivatives can present a range of potential hazards. Based on information for analogous compounds, 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole should be handled as a potentially hazardous substance. Potential hazards may include:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial for the safe handling of 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on ventilation and risk assessment | Lab Coat, appropriate footwear |
| Spill Cleanup | Well-ventilated area | Chemical-resistant Gloves (e.g., Nitrile, Neoprene) | Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls |
Operational Plan: Safe Handling and Use
Adherence to the following procedures will minimize exposure risk and promote a safe laboratory environment.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
Procedural Steps:
-
Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure all necessary PPE is correctly worn before handling.
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task within a fume hood to minimize inhalation exposure.[1]
-
Use dedicated spatulas and tools to prevent cross-contamination.
-
-
Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within the fume hood.
-
If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[1]
-
Continuously monitor the reaction to ensure it is proceeding as expected.
-
-
Work-up and Purification:
-
All work-up and purification steps, such as extractions and chromatography, must be performed inside a chemical fume hood.[1]
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
-
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole and its waste is essential to ensure laboratory safety and environmental compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and wipes, in a designated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams. The label should indicate the approximate concentration of the compound.
-
Sharps: Any sharps contaminated with the compound should be placed in a designated sharps container.
Storage and Disposal:
-
Store all waste containers in a cool, dry, and well-ventilated waste accumulation area, away from incompatible materials.
-
The primary method for the disposal of this compound and its related waste is through an approved hazardous waste disposal service.[7]
-
Ensure adherence to all national and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
